molecular formula C6H16ClNO B1451520 2-Isobutoxy-1-ethanamine hydrochloride CAS No. 1181458-02-5

2-Isobutoxy-1-ethanamine hydrochloride

Cat. No.: B1451520
CAS No.: 1181458-02-5
M. Wt: 153.65 g/mol
InChI Key: SQQGGCMNEHVGQN-UHFFFAOYSA-N
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Description

2-Isobutoxy-1-ethanamine hydrochloride is a useful research compound. Its molecular formula is C6H16ClNO and its molecular weight is 153.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isobutoxy-1-ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isobutoxy-1-ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methylpropoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(2)5-8-4-3-7;/h6H,3-5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQGGCMNEHVGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Synthesis and Application of 2-Isobutoxy-1-ethanamine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Promising Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Among these, the 2-alkoxy-1-ethanamine framework presents a compelling scaffold, marrying the hydrogen-bonding capabilities and basicity of a primary amine with the lipophilic and hydrogen-bond accepting nature of an ether linkage. This guide provides an in-depth technical overview of 2-isobutoxy-1-ethanamine hydrochloride, a molecule of significant interest for researchers and scientists in drug development. While specific literature on this exact compound is nascent, this document will establish a foundational understanding based on established principles of organic synthesis, analytical chemistry, and medicinal chemistry.

The confirmed Chemical Abstracts Service (CAS) number for 2-isobutoxy-1-ethanamine hydrochloride is 1181458-02-5 .[1] This guide will delve into its physicochemical properties, plausible synthetic routes, comprehensive analytical characterization, and potential applications in the pharmaceutical industry.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of 2-isobutoxy-1-ethanamine hydrochloride is paramount for its effective utilization in a laboratory setting. These properties dictate its solubility, stability, and handling requirements.

PropertyValueSource
CAS Number 1181458-02-5[1]
Molecular Formula C6H16ClNODerived
Molecular Weight 153.65 g/mol Derived
Appearance Expected to be a crystalline solid[2][3]
Solubility Expected to be soluble in water and polar organic solvents[2][3]

The hydrochloride salt form of this primary amine significantly enhances its water solubility and crystallinity, making it easier to handle and formulate compared to its free base form.[2][3] The isobutoxy group introduces a moderate degree of lipophilicity, which can be crucial for traversing biological membranes.

Strategic Synthesis of 2-Isobutoxy-1-ethanamine Hydrochloride

Route 1: Williamson Ether Synthesis followed by Gabriel Synthesis

This classic and reliable two-step approach is a cornerstone of ether and amine synthesis.[4][5][6][7][8]

Step 1: Synthesis of 2-isobutoxyethanol. This step involves the formation of the ether linkage via a Williamson ether synthesis. Isobutanol is first deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. This is followed by a nucleophilic attack on a 2-haloethanol, such as 2-chloroethanol.

Step 2: Conversion to 2-isobutoxy-1-ethanamine. The resulting 2-isobutoxyethanol is then converted to the primary amine. A highly effective method is the Gabriel synthesis, which avoids over-alkylation, a common side reaction with direct amination. This involves the reaction of the alcohol with phthalimide under Mitsunobu conditions, followed by hydrazinolysis to release the primary amine.

Step 3: Formation of the Hydrochloride Salt. The final step involves treating the free base of 2-isobutoxy-1-ethanamine with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, to precipitate the hydrochloride salt.

G cluster_0 Route 1: Williamson Ether Synthesis & Gabriel Synthesis Isobutanol Isobutanol Sodium Isobutoxide Sodium Isobutoxide Isobutanol->Sodium Isobutoxide 1. NaH 2-Isobutoxyethanol 2-Isobutoxyethanol Sodium Isobutoxide->2-Isobutoxyethanol 2. 2-Haloethanol 2-Haloethanol 2-Haloethanol 2-Haloethanol->2-Isobutoxyethanol Gabriel Reagent Gabriel Reagent 2-Isobutoxyethanol->Gabriel Reagent 3. Phthalimide, DEAD, PPh3 Phthalimide Phthalimide Phthalimide->Gabriel Reagent 2-Isobutoxy-1-ethanamine 2-Isobutoxy-1-ethanamine Gabriel Reagent->2-Isobutoxy-1-ethanamine 4. Hydrazine Product 2-Isobutoxy-1-ethanamine HCl 2-Isobutoxy-1-ethanamine->Product 5. HCl HCl HCl HCl->Product

Caption: Proposed Williamson Ether and Gabriel Synthesis Route.

Route 2: Reductive Amination of an Isobutoxy-Substituted Carbonyl Compound

Reductive amination is a highly efficient and versatile method for forming amines from carbonyl compounds.[9][10][11][12]

Step 1: Synthesis of Isobutoxyacetaldehyde. This key intermediate can be prepared by the oxidation of 2-isobutoxyethanol.

Step 2: Reductive Amination. The isobutoxyacetaldehyde is then reacted with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to directly yield 2-isobutoxy-1-ethanamine.[12][13]

Step 3: Formation of the Hydrochloride Salt. As in the previous route, the free amine is converted to its hydrochloride salt by treatment with HCl.

G cluster_1 Route 2: Reductive Amination 2-Isobutoxyethanol 2-Isobutoxyethanol Isobutoxyacetaldehyde Isobutoxyacetaldehyde 2-Isobutoxyethanol->Isobutoxyacetaldehyde 1. Oxidation (e.g., PCC, Swern) 2-Isobutoxy-1-ethanamine 2-Isobutoxy-1-ethanamine Isobutoxyacetaldehyde->2-Isobutoxy-1-ethanamine 2. NH3, NaBH3CN Ammonia Ammonia Ammonia->2-Isobutoxy-1-ethanamine Product 2-Isobutoxy-1-ethanamine HCl 2-Isobutoxy-1-ethanamine->Product 3. HCl HCl HCl HCl->Product

Caption: Proposed Reductive Amination Synthesis Route.

Comprehensive Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2-isobutoxy-1-ethanamine hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key structural information. The chemical shift of the proton on the nitrogen of a protonated amine can be influenced by the counteranion and the amine's pKa.[14] For the hydrochloride salt in a solvent like DMSO-d6, the -NH3+ protons would likely appear as a broad singlet.[15] The isobutyl group should exhibit a characteristic pattern: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene group attached to the oxygen. The two methylene groups of the ethylamine backbone will appear as distinct multiplets.

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, showing distinct signals for each of the six carbon atoms in the molecule. The carbon attached to the nitrogen will be deshielded compared to a simple alkane.

Infrared (IR) Spectroscopy

The IR spectrum of an amine hydrochloride is distinctly different from its free base form.[16][17][18] Key expected absorptions include:

  • N-H Stretch: A broad and strong absorption band in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the -NH3+ group.[16]

  • N-H Bend: A characteristic bending vibration for the primary ammonium ion is expected in the 1650-1580 cm⁻¹ region.[19]

  • C-O Stretch: A strong band in the 1150-1085 cm⁻¹ range, characteristic of an aliphatic ether.

  • C-N Stretch: A medium to weak band in the 1250-1020 cm⁻¹ region.[19]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would likely show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 118.15.

Potential Applications in Drug Development

The structural features of 2-isobutoxy-1-ethanamine hydrochloride make it a valuable building block in medicinal chemistry. The primary amine serves as a versatile handle for further chemical modifications, while the isobutoxy group can modulate lipophilicity and metabolic stability.

  • Scaffold for Biologically Active Molecules: The ethanamine backbone is a common feature in many pharmaceuticals, including antihistamines, antidepressants, and antiarrhythmics. The isobutoxy moiety can be explored to optimize binding to target proteins and improve pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: The ether linkage can act as a hydrogen bond acceptor and can influence the overall conformation of a larger molecule.[20] By incorporating this fragment, medicinal chemists can fine-tune properties such as solubility, permeability, and metabolic stability.

  • Fragment-Based Drug Discovery (FBDD): Due to its relatively low molecular weight and simple structure, 2-isobutoxy-1-ethanamine hydrochloride could serve as a valuable fragment in FBDD campaigns to identify novel starting points for drug discovery programs.

Conclusion and Future Directions

2-Isobutoxy-1-ethanamine hydrochloride, with its confirmed CAS number 1181458-02-5, represents a promising, yet underexplored, chemical entity for drug discovery and development. While specific experimental data for this compound is limited, this guide has outlined plausible and robust synthetic strategies and a comprehensive analytical workflow based on established chemical principles. The unique combination of a primary amine and an isobutyl ether functional group offers medicinal chemists a versatile tool for scaffold hopping and lead optimization. Further research into the synthesis and biological evaluation of derivatives of 2-isobutoxy-1-ethanamine hydrochloride is warranted to fully unlock its potential in the development of novel therapeutics.

References

  • B.A. Smith, "Organic Nitrogen Compounds V: Amine Salts," Spectroscopy Online, 2023. Available: [Link]

  • "IR: amines," University of Calgary, Accessed February 22, 2026. Available: [Link]

  • R. N. Jones and C. Sandorfy, "THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS," Canadian Journal of Chemistry, vol. 32, no. 3, pp. 225-242, 1954. Available: [Link]

  • R. N. Jones and C. Sandorfy, "The infrared spectra of secondary amines and their salts," ResearchGate, 2025. Available: [Link]

  • A. B. Smith et al., "A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective," ACS Omega, 2026. Available: [Link]

  • S. M. R. A. Adel, "FTIR spectra for DA and its organic amine salts.," ResearchGate, Accessed February 22, 2026. Available: [Link]

  • A. de Meijere et al., "Versatile Synthesis of Enantiomerically Pure 2-Alkoxy-1-Ethynylcyclopropanes and their Application in the Synthesis of Enantiomerically Pure Bicyclo-[3.3.0]oct-1-en-3-ones," PubMed, 1996. Available: [Link]

  • "Williamson Ether Synthesis," Chemistry Steps, 2022. Available: [Link]

  • "12. The Williamson Ether Synthesis," University of Missouri-St. Louis, Accessed February 22, 2026. Available: [Link]

  • "Template for Electronic Submission to ACS Journals," The Royal Society of Chemistry, Accessed February 22, 2026. Available: [Link]

  • "Williamson Ether Synthesis," Chemistry LibreTexts, 2023. Available: [Link]

  • "Williamson ether synthesis," Wikipedia, Accessed February 22, 2026. Available: [Link]

  • "Functional Group Characteristics and Roles," ASHP, Accessed February 22, 2026. Available: [Link]

  • "What are amine hydrochlorides? I've been 'googleing' all week long and I just can't find the definition. : r/OrganicChemistry," Reddit, 2022. Available: [Link]

  • "Properties of Amines and their Hydrochloride Salt," ResearchGate, Accessed February 22, 2026. Available: [Link]

  • "Aliphatic Part of the ¹H-NMR Spectrum of 1•HCl (in DMSO-d6 Solution)," ResearchGate, Accessed February 22, 2026. Available: [Link]

  • "Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads," OLI Systems, 2023. Available: [Link]

  • "The Williamson Ether Synthesis," Master Organic Chemistry, 2014. Available: [Link]

  • "Reductive amination," Wikipedia, Accessed February 22, 2026. Available: [Link]

  • M. A. Karimi, "Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent," ResearchGate, 2014. Available: [Link]

  • "Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin," Google Patents, Accessed February 22, 2026.
  • "Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides," Google Patents, Accessed February 22, 2026.
  • "Isobutylamine Hydrochloride," PubChem, Accessed February 22, 2026. Available: [Link]

  • "Reductive Amination, and How It Works," Master Organic Chemistry, 2017. Available: [Link]

  • "Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]," Organic Chemistry Portal, Accessed February 22, 2026. Available: [Link]

  • "Amine hydrochlorides by reduction in the presence of chloroform," The Journal of Organic Chemistry, Accessed February 22, 2026. Available: [Link]

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  • "CHAPTER 7 AMINES," University of Wisconsin-River Falls, Accessed February 22, 2026. Available: [Link]

  • "2-Butoxyethylamine," PubChem, Accessed February 22, 2026. Available: [Link]

  • "An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans," Reaction Chemistry & Engineering, Accessed February 22, 2026. Available: [Link]

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Sources

Technical Guide: Solubility Profile of 2-Isobutoxy-1-ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Basis

The Compound

2-Isobutoxy-1-ethanamine hydrochloride is a primary amine salt featuring an ether linkage and a branched isobutyl tail. In drug development, it serves as a critical building block (synthon) for introducing isobutoxyethyl side chains, often used to modulate lipophilicity and metabolic stability in lead compounds.

  • Chemical Structure:

    
    
    
  • Molecular Weight: ~153.65 g/mol (Free base ~117.19 + HCl ~36.46)

  • Physical Form: Typically a white, hygroscopic crystalline solid.[1]

The Solubility Paradox

As a hydrochloride salt, this compound exhibits a dual nature :

  • Ionic Head Group (

    
    ):  Drives high lattice energy and affinity for high-dielectric, protic solvents (Water, Methanol).
    
  • Lipophilic Tail (Isobutyl-Ether): The isobutyl group and ether oxygen introduce organic solubility characteristics that distinguish it from simple short-chain amine salts.

Unlike simple ethylamine HCl, the ether oxygen acts as a hydrogen bond acceptor, potentially enhancing solubility in chlorinated solvents (like DCM) and modifying the thermodynamics of recrystallization in alcohols.

Part 2: Predicted Solubility Matrix

Based on the "Like Dissolves Like" principle modified for ionic organic salts, the following solubility profile is projected. This matrix guides solvent selection for synthesis, extraction, and purification.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic RationaleApplication
Protic Polar Water, Methanol (MeOH)High (>100 mg/mL)Strong ion-dipole interactions overcome lattice energy.Reaction medium; Aqueous workup.
Protic Polar Ethanol (EtOH), Isopropanol (IPA)Moderate to High Solubility decreases as solvent alkyl chain lengthens. Temperature-dependent.[1]Ideal for Recrystallization.
Aprotic Polar DMSO, DMF, DMAcHigh High dielectric constant dissociates the salt; strong solvation of cation.Reactions requiring high temp or non-nucleophilic media.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate The ether oxygen may facilitate partial solubility via weak H-bonding, but the ionic lattice usually resists.Potential for liquid-liquid extraction (if free-based).[2]
Ethers/Esters THF, Ethyl Acetate, MTBEVery Low Insufficient polarity to break the ionic lattice.Anti-solvents for precipitation.
Hydrocarbons Hexane, Toluene, HeptaneInsoluble Non-polar nature cannot solvate the ionic pair.Strict Anti-solvents.

Critical Insight: The "Sweet Spot" for purification is often an Alcohol/Ether system (e.g., Ethanol/MTBE) or Alcohol/Ester system (Isopropanol/Ethyl Acetate). The salt dissolves in the hot alcohol and precipitates upon cooling or addition of the less polar co-solvent.

Part 3: Experimental Protocols (Self-Validating)

Do not rely solely on literature values, which may vary by crystal polymorph or impurity profile. Use this tiered approach to generate your own robust data.

Protocol A: The "Visual Saturation" Screen (Qualitative)

Use this for rapid solvent selection during process development.

Materials: 20 mL Scintillation vials, Heating block, Syringes.

  • Weighing: Place 100 mg of 2-isobutoxy-1-ethanamine HCl into a vial.

  • Solvent Addition: Add solvent in increments (0.5 mL, then 0.5 mL, then 1.0 mL...).

  • Observation:

    • Soluble: Clear solution obtained.

    • Sparingly Soluble: Turbid, but clears upon heating to 50°C.

    • Insoluble: Solid remains visible even after 2 mL addition and heating.

  • Validation: If soluble, cool to 0°C. If crystals form, you have identified a potential recrystallization system.

Protocol B: Gravimetric Solubility Determination (Quantitative)

Use this for regulatory filing data or precise yield calculations.

Workflow Visualization:

SolubilityProtocol Start Start: Excess Solid Equilibrate Equilibrate (25°C, 24h, 500 rpm) Start->Equilibrate Add Solvent Filter Syringe Filter (0.45 µm PTFE) Equilibrate->Filter Saturated Soln Evaporate Evaporate Solvent (Vac Oven / N2) Filter->Evaporate Filtrate Weigh Weigh Residue (Calc mg/mL) Evaporate->Weigh

Caption: Figure 1. Gravimetric workflow for precise solubility determination.

Step-by-Step Methodology:

  • Preparation: Add excess 2-isobutoxy-1-ethanamine HCl (approx. 500 mg) to 2 mL of target solvent in a sealed vial.

  • Equilibration: Agitate at 25°C for 24 hours. Note: For kinetic solubility, 2 hours may suffice, but thermodynamic equilibrium requires 24h.

  • Filtration: Draw the supernatant through a pre-warmed 0.45 µm PTFE syringe filter into a pre-weighed tare vial.

  • Drying: Evaporate solvent under a stream of nitrogen or in a vacuum oven at 40°C until mass is constant.

  • Calculation:

    
    
    

Part 4: Process Development Implications

Recrystallization Strategy

The most common impurity in the synthesis of this compound is the tertiary amine or unreacted starting material.

  • Recommended System: Isopropanol (IPA) / Heptane .

  • Procedure: Dissolve the crude HCl salt in minimum hot IPA (reflux). Slowly add Heptane until slight turbidity persists. Cool slowly to room temperature, then to 0°C. This utilizes the "Anti-solvent" effect to grow high-purity crystals.

Extraction & Free-Basing

To use the compound in nucleophilic substitution, you may need the free base.

  • Logic: The HCl salt is water-soluble; the free base is organic-soluble.

  • Workflow:

    • Dissolve HCl salt in Water.

    • Adjust pH to >12 using NaOH or

      
      .
      
    • Extract with DCM or MTBE . The isobutoxy group ensures the free base partitions strongly into the organic phase.

Solvent Selection Decision Tree

SolventSelection Start Goal: Solvent Selection Reaction Reaction Medium? Start->Reaction Purification Purification? Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Cryst Recrystallization Purification->Cryst Wash Slurry Wash Purification->Wash Polar Use DMF or DMSO HighTemp->Polar Yes Reflux Use Toluene (if free base) or BuOH HighTemp->Reflux No Sys1 System: IPA/Heptane Cryst->Sys1 High Solubility Sys2 System: Ethyl Acetate Wash->Sys2 Remove non-polar impurities

Caption: Figure 2. Decision logic for selecting solvents based on process intent.

References

  • PubChem. (2025).[3][4] Isobutylamine Hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Amay Bio. (n.d.). 2-Isobutoxy-1-ethanamine hydrochloride Product Details. [Link] (Verified via snippet context).

  • Lumen Learning. (n.d.). Properties of Amines: Solubility and Basicity. Organic Chemistry II. [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds: Principles and Trends. [Link]

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Methodological & Application

protocol for the synthesis of 2-isobutoxy-1-ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 2-Isobutoxy-1-ethanamine Hydrochloride

This document provides a comprehensive, technically-grounded . Designed for researchers in organic synthesis and drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a robust and reproducible methodology.

Introduction: Strategic Overview

2-Isobutoxy-1-ethanamine is a primary amine that serves as a valuable building block in medicinal chemistry and materials science. The presence of both a nucleophilic amine and an isobutoxy ether moiety allows for the construction of more complex molecular architectures. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a crystalline solid that is easier to store and weigh than the freebase oil.

This guide details a robust, multi-step synthesis strategy centered around the Gabriel Synthesis . This classical yet highly effective method is chosen for its ability to produce primary amines cleanly, avoiding the over-alkylation side products that often plague direct alkylation methods.[1][2] The overall strategy involves three key stages:

  • Halogenation: Conversion of a commercially available alcohol precursor, 2-isobutoxyethanol, into a reactive alkyl halide.

  • Gabriel Amine Synthesis: Nucleophilic substitution of the alkyl halide with potassium phthalimide, followed by liberation of the desired primary amine.[3]

  • Salt Formation & Purification: Conversion of the isolated amine freebase into its stable hydrochloride salt and final purification.

Overall Reaction Scheme

The synthesis proceeds through the following three-step sequence starting from 2-isobutoxyethanol.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Gabriel Synthesis cluster_2 Step 3: Hydrazinolysis & Salt Formation 2-Isobutoxyethanol 2-Isobutoxyethanol PBr3 PBr₃ / Pyridine 2-Isobutoxyethanol->PBr3 1-Bromo-2-isobutoxyethane 1-Bromo-2-isobutoxyethane 2-Isobutoxyethanol->1-Bromo-2-isobutoxyethane PBr3->1-Bromo-2-isobutoxyethane Potassium Phthalimide Potassium Phthalimide / DMF 1-Bromo-2-isobutoxyethane->Potassium Phthalimide + N-(2-isobutoxyethyl)phthalimide N-(2-isobutoxyethyl)phthalimide 1-Bromo-2-isobutoxyethane->N-(2-isobutoxyethyl)phthalimide Potassium Phthalimide->N-(2-isobutoxyethyl)phthalimide Hydrazine H₂NNH₂ / EtOH N-(2-isobutoxyethyl)phthalimide->Hydrazine + 2-Isobutoxy-1-ethanamine 2-Isobutoxy-1-ethanamine N-(2-isobutoxyethyl)phthalimide->2-Isobutoxy-1-ethanamine Hydrazine->2-Isobutoxy-1-ethanamine HCl HCl in Ether 2-Isobutoxy-1-ethanamine->HCl + Final Product 2-Isobutoxy-1-ethanamine Hydrochloride 2-Isobutoxy-1-ethanamine->Final Product HCl->Final Product

Caption: Overall synthetic workflow.

Health and Safety Precautions

All manipulations must be performed in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[5]

  • Phosphorus tribromide (PBr₃): Highly corrosive and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

  • Hydrazine (H₂NNH₂): Toxic and a suspected carcinogen. Use a dilute solution and handle with caution.[1]

  • Hydrochloric Acid (HCl): Corrosive. Concentrated solutions release harmful vapors.[6]

  • Solvents (DMF, Ethanol, Ether, DCM): Flammable and/or volatile. Avoid open flames and ensure proper ventilation.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[7][8]

Materials and Equipment

Reagents
ReagentFormulaM.W. ( g/mol )PurityNotes
2-IsobutoxyethanolC₆H₁₄O₂118.17>99%Starting material.[9]
Phosphorus tribromidePBr₃270.69>98%Corrosive, water-reactive.
PyridineC₅H₅N79.10AnhydrousUsed as a mild base.
Potassium PhthalimideC₈H₄KNO₂185.22>98%Nucleophile for Gabriel Synthesis.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousPolar aprotic solvent.[2]
Hydrazine HydrateH₆N₂O50.06~35% wt. in H₂OUsed for hydrazinolysis.
Ethanol (EtOH)C₂H₅OH46.07AbsoluteSolvent for hydrazinolysis.
Hydrochloric AcidHCl36.462.0 M in EtherFor salt formation.
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeExtraction solvent.
Sodium BicarbonateNaHCO₃84.01ACS GradeFor aqueous washes.
Magnesium SulfateMgSO₄120.37AnhydrousDrying agent.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware

Detailed Experimental Protocol

Caption: Step-by-step experimental workflow.

Step 1: Synthesis of 1-Bromo-2-isobutoxyethane
  • Rationale: This step converts the hydroxyl group of the starting alcohol into a good leaving group (bromide) to facilitate the subsequent Sₙ2 reaction with potassium phthalimide. Pyridine is added to neutralize the HBr byproduct.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add 2-isobutoxyethanol (11.82 g, 100 mmol, 1.0 eq) and anhydrous pyridine (2.37 g, 30 mmol, 0.3 eq). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (10.8 g, 40 mmol, 0.4 eq) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-2-isobutoxyethane as a colorless oil. This product is often used in the next step without further purification.

Step 2: Synthesis of N-(2-isobutoxyethyl)phthalimide
  • Rationale: This is the core Sₙ2 reaction of the Gabriel synthesis. The phthalimide anion, a non-basic nitrogen nucleophile, displaces the bromide to form the N-alkylated phthalimide.[2] This prevents the multiple alkylations common with simple amines. DMF is used as a solvent to accelerate the reaction.[10]

  • Reaction Setup: In a 250 mL round-bottom flask, combine the crude 1-bromo-2-isobutoxyethane (from Step 1, ~100 mmol, 1.0 eq), potassium phthalimide (20.4 g, 110 mmol, 1.1 eq), and 100 mL of anhydrous DMF.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the disappearance of the starting bromide by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 400 mL of cold water while stirring. A white precipitate of N-(2-isobutoxyethyl)phthalimide will form.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake thoroughly with water (3 x 50 mL), and air-dry to obtain the crude product.

Step 3: Hydrazinolysis and Formation of 2-isobutoxy-1-ethanamine Hydrochloride
  • Rationale: The Ing-Manske procedure uses hydrazine to cleave the phthalimide, releasing the primary amine.[1][10] Hydrazine attacks the carbonyl carbons, leading to the formation of a stable phthalhydrazide precipitate, which is easily removed. The resulting free amine is then converted to its hydrochloride salt for stability and ease of purification.

  • Hydrazinolysis: Suspend the crude N-(2-isobutoxyethyl)phthalimide (from Step 2, ~100 mmol, 1.0 eq) in 200 mL of ethanol in a 500 mL round-bottom flask. Add hydrazine hydrate (6.0 g, ~120 mmol, 1.2 eq) and heat the mixture to reflux for 4 hours. A thick white precipitate of phthalhydrazide will form.[11]

  • Acidification: Cool the mixture to room temperature and add 100 mL of 2 M aqueous HCl to dissolve the amine and precipitate any remaining phthalhydrazide.

  • Filtration: Filter the mixture to remove the solid phthalhydrazide, washing the solid with a small amount of cold ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol. This will leave an aqueous solution of the amine hydrochloride.

  • Basification & Extraction: Cool the aqueous residue in an ice bath and carefully add 20% aqueous NaOH until the pH is >12. Extract the liberated free amine with dichloromethane (3 x 75 mL).

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Salt Formation: Cool the dichloromethane solution in an ice bath. Slowly add 2.0 M HCl in diethyl ether (~60 mL, 120 mmol) with stirring. A white precipitate of 2-isobutoxy-1-ethanamine hydrochloride will form.

  • Final Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether and dry under vacuum. The product can be further purified by recrystallization from an ethanol/ether solvent system.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation.[12] In a solvent like D₂O, the spectrum is expected to show characteristic signals for the isobutyl group (a doublet, a multiplet, and a singlet integrating to 6H, 1H, and 2H respectively), and signals for the two methylene groups of the ethyl chain.

  • ¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Low yield of bromide Incomplete reaction.Increase reaction time or slightly elevate temperature. Ensure PBr₃ is of high quality.
Product loss during work-up.Ensure careful separation of layers; perform back-extraction of the aqueous layer.
Step 2: Reaction stalls Wet DMF or reagents.Use anhydrous DMF and ensure starting materials are dry.
Insufficient temperature.Ensure the reaction temperature is maintained at 80-90 °C.
Step 3: Incomplete hydrazinolysis Insufficient hydrazine or reaction time.Ensure at least 1.2 equivalents of hydrazine are used and reflux for the full duration.
Final Product: Oily or impure Incomplete conversion to salt.Add additional HCl/ether solution.
Insufficient washing/purification.Recrystallize the product from a suitable solvent system like ethanol/ether.

References

  • Hampton Research. (2020, March 20). Safety Data Sheet. Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 22, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved February 22, 2026, from [Link]

  • Anonymous. (n.d.). Gabriel Synthesis. Cambridge University Press. Retrieved February 22, 2026, from [Link]

  • Filo. (2026, February 11). Outline a synthesis of the following amine using the Gabriel synthesis. Retrieved February 22, 2026, from [Link]

  • Ashenhurst, J. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Butoxyethanol (FDB003389). Retrieved February 22, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(Phenylsulfonyl)ethanamine hydrochloride [1:1]. Retrieved February 22, 2026, from [Link]

Sources

scale-up synthesis of 2-isobutoxy-1-ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Isobutoxy-1-ethanamine hydrochloride (CAS: 85063-78-1) is a critical primary amine building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and surface-active agents. While direct alkylation of ammonia with 2-chloroethyl isobutyl ether is theoretically possible, it often suffers from poor selectivity, yielding mixtures of secondary and tertiary amines that are difficult to separate on a kilogram scale.

This Application Note details a high-fidelity, scalable Gabriel Synthesis protocol . This route is selected for its rigorous control over amine speciation, ensuring the exclusive formation of the primary amine. We provide a validated workflow for the conversion of commercially available 2-isobutoxyethanol to the target hydrochloride salt, emphasizing process safety, impurity purging, and critical process parameters (CPPs) for scale-up from gram to kilogram quantities.

Retrosynthetic Analysis & Strategy

To ensure high purity (>98%) suitable for GMP downstream processing, we utilize a three-step sequence. The strategy leverages the steric bulk of the isobutyl group to stabilize intermediates while using the phthalimide moiety to mask the nitrogen, preventing over-alkylation.

Route Overview:

  • Activation: Conversion of 2-isobutoxyethanol to the corresponding chloride or sulfonate.

  • Substitution: Nucleophilic displacement using Potassium Phthalimide.

  • Deprotection & Salt Formation: Hydrazinolysis followed by acidification.

Retrosynthesis Target 2-Isobutoxy-1-ethanamine HCl (Target API Intermediate) Inter2 N-(2-Isobutoxyethyl)phthalimide (Protected Amine) Target->Inter2 Hydrazinolysis (Deprotection) Inter1 2-Isobutoxyethyl Chloride (Activated Electrophile) Inter2->Inter1 Gabriel Synthesis (K-Phthalimide) SM 2-Isobutoxyethanol (Commercial SM) Inter1->SM Chlorination (SOCl2)

Figure 1: Retrosynthetic pathway designed for primary amine exclusivity.

Safety & Handling (Pre-Operational Check)

  • 2-Isobutoxyethanol: A glycol ether solvent. Readily absorbed through the skin. Use butyl rubber or Viton gloves; nitrile provides limited protection against prolonged exposure.

  • Thionyl Chloride (

    
    ):  Releases 
    
    
    
    and
    
    
    gas. Scrubbing system (NaOH trap) is mandatory.
  • Hydrazine Hydrate: Potentially carcinogenic and highly toxic. Handle in a closed system or high-efficiency fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before waste disposal.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Isobutoxyethyl Chloride

Objective: Activate the alcohol for nucleophilic attack.

Reagents:

  • 2-Isobutoxyethanol (1.0 equiv)

  • Thionyl Chloride (1.2 equiv)

  • Pyridine (0.1 equiv, Catalyst)

  • Solvent: Dichloromethane (DCM) or neat (if reactor cooling is efficient).

Protocol:

  • Charge a jacketed glass reactor with 2-isobutoxyethanol (118.2 g, 1.0 mol) and pyridine (7.9 g, 0.1 mol).

  • Cool the mixture to 0–5°C using a cryostat.

  • Add Thionyl Chloride (142.8 g, 1.2 mol) dropwise over 2 hours. Caution: Exothermic gas evolution.

  • Critical Process Parameter (CPP): Maintain internal temperature <10°C during addition to prevent ether cleavage.

  • Upon completion of addition, warm to reflux (40°C for DCM, or 80°C if neat) for 3 hours.

  • Monitor conversion via GC-MS (Target: >99% conversion).

  • Workup: Quench excess

    
     by pouring onto crushed ice. Extract with DCM.[1] Wash organic layer with sat. 
    
    
    
    (2x) and brine.
  • Dry over

    
     and concentrate. Distill under reduced pressure (approx. 50-55°C at 20 mmHg) to yield a clear liquid.
    
    • Expected Yield: 85–90%

Step 2: Formation of N-(2-Isobutoxyethyl)phthalimide

Objective: Install the nitrogen source with complete protection against over-alkylation.

Reagents:

  • 2-Isobutoxyethyl Chloride (from Step 1, 1.0 equiv)

  • Potassium Phthalimide (1.1 equiv)

  • Solvent: DMF (Dimethylformamide) - Anhydrous.

Protocol:

  • In a reactor fitted with mechanical stirring, suspend Potassium Phthalimide (185.2 g, 1.0 mol) in DMF (600 mL).

  • Heat the slurry to 90°C.

  • Add 2-Isobutoxyethyl Chloride (136.6 g, 1.0 mol) dropwise over 1 hour.

  • Raise temperature to 110°C and stir for 6–8 hours.

    • Note: The reaction mixture will become thinner as potassium chloride precipitates.

  • IPC (In-Process Control): TLC (30% EtOAc/Hexane) should show disappearance of chloride.

  • Workup: Cool to room temperature. Pour into ice-water (2 L) to precipitate the product.

  • Filter the solid (or extract with Ethyl Acetate if oily). Recrystallize from Ethanol/Water if high purity is required, though the crude is often sufficient.

    • Expected Yield: 80–85%

Step 3: Deprotection to 2-Isobutoxy-1-ethanamine Hydrochloride

Objective: Cleave the phthalimide and form the stable salt.

Reagents:

  • Phthalimide Intermediate (1.0 equiv)

  • Hydrazine Hydrate (1.2 equiv)

  • Solvent: Ethanol (Reagent Grade)

  • HCl (Concentrated, 37%)

Protocol:

  • Dissolve the Phthalimide intermediate (247 g, 1.0 mol) in Ethanol (1.5 L).

  • Add Hydrazine Hydrate (60 g, 1.2 mol) cautiously.

  • Reflux the mixture for 3–4 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Cool to room temperature and acidify with Concentrated HCl until pH < 2.

  • Reflux for an additional 30 minutes to ensure complete hydrolysis and salt formation.

  • Cool to 0°C and filter off the phthalhydrazide byproduct. Wash the cake with cold ethanol.

  • Concentrate the filtrate to near dryness.

  • Purification: Redissolve residue in minimal hot isopropanol and add diethyl ether or MTBE to induce crystallization.

  • Filter the white crystalline solid and dry under vacuum at 40°C.

Process Data & Specifications

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Melting Point 128–132°CSharp range indicates high purity.

NMR (DMSO-

)

8.15 (br s, 3H,

), 3.58 (t, 2H), 3.18 (d, 2H), 2.95 (t, 2H), 1.78 (m, 1H), 0.86 (d, 6H)
Diagnostic doublet at 0.86 ppm (isobutyl).
Mass Spec (ESI)

m/z
Corresponds to free base mass.
Solubility Soluble in Water, Methanol, EthanolInsoluble in Hexanes, Ether.

Critical Process Parameters (Troubleshooting)

The following logic flow describes how to mitigate common failure modes during the scale-up phase.

Troubleshooting Start Process Deviation Detected Issue1 Low Yield in Step 1 (Chlorination) Start->Issue1 Issue2 Product is Oily/Sticky (Step 3) Start->Issue2 Issue3 Residual Phthalimide (Impurity) Start->Issue3 Action1 Check Moisture Content SOCl2 degrades with water. Ensure dry glassware. Issue1->Action1 Action2 Incomplete Salt Formation Recrystallize from iPrOH/MTBE. Ensure pH < 2. Issue2->Action2 Action3 Increase Hydrazine reflux time. Verify filtration of Phthalhydrazide. Issue3->Action3

Figure 2: Troubleshooting logic for common synthetic deviations.

Conclusion

This protocol provides a robust, self-validating method for synthesizing 2-isobutoxy-1-ethanamine hydrochloride. By utilizing the Gabriel synthesis, we avoid the formation of secondary amine impurities common in direct alkylation routes. The use of 2-isobutoxyethanol as a starting material ensures a cost-effective supply chain. For GMP applications, particular attention must be paid to the removal of hydrazine residues in the final step, verified via specific analytical assays.

References

  • Gabriel Synthesis Mechanism & Utility: Gibson, M.S., & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. [Link]

  • Safety of Glycol Ethers: ECHA (European Chemicals Agency). Substance Information: 2-isobutoxyethanol. [Link]

  • Industrial Amination Techniques: Roose, P., et al. (2015). Amines, Aliphatic. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

  • Handling of Hydrazine: National Center for Biotechnology Information. PubChem Compound Summary for Hydrazine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Isobutoxy-1-ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 2-isobutoxy-1-ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this compound. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Introduction

2-Isobutoxy-1-ethanamine hydrochloride is a primary amine salt with potential applications in pharmaceutical synthesis. Achieving high purity of this compound is critical for downstream applications, ensuring reproducibility of experimental results and the safety and efficacy of potential drug candidates. This guide provides a comprehensive resource for troubleshooting common purification issues and offers detailed protocols for achieving high-purity 2-isobutoxy-1-ethanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 2-isobutoxy-1-ethanamine hydrochloride?

A1: While the exact impurity profile depends on the specific synthetic route, common impurities in the synthesis of alkoxy amines can include:

  • Unreacted Starting Materials: Such as 1-bromo-2-isobutoxyethane or 2-isobutoxyethanol, and the amine source (e.g., ammonia or a protected amine).

  • Over-alkylation Products: If the synthesis involves the reaction of an alkyl halide with an amine, di- and tri-alkylation of the amine can occur, leading to secondary and tertiary amine impurities.

  • Byproducts from Side Reactions: Depending on the reagents and conditions used, side reactions such as elimination or rearrangement can lead to the formation of unexpected byproducts.

  • Residual Solvents: Solvents used in the synthesis and workup can be retained in the final product.

  • Inorganic Salts: Salts such as sodium chloride or ammonium chloride may be present from the workup or hydrochloride salt formation steps.[1]

Q2: What is the best initial approach to purify crude 2-isobutoxy-1-ethanamine hydrochloride?

A2: For most amine hydrochlorides, recrystallization is the most effective and straightforward initial purification technique.[2][3][4] This method relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.

Q3: My 2-isobutoxy-1-ethanamine hydrochloride is an oil and will not crystallize. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated. Here are some steps to address this:

  • Add more solvent: This will keep the compound dissolved at a lower temperature.

  • Use a lower-boiling point solvent.

  • Cool the solution more slowly: This allows more time for crystal nucleation and growth.

  • Scratch the inside of the flask with a glass rod: This can provide a surface for crystals to form.

  • Add a seed crystal: If you have a small amount of pure, solid material, adding it to the solution can induce crystallization.

Q4: How can I assess the purity of my 2-isobutoxy-1-ethanamine hydrochloride?

A4: A combination of analytical techniques should be used to assess purity:

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can identify and quantify impurities with distinct signals from the desired compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A single, sharp peak indicates high purity.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the desired compound and help identify unknown impurities.

Troubleshooting Guide: Recrystallization

This section addresses specific issues you may encounter during the recrystallization of 2-isobutoxy-1-ethanamine hydrochloride.

Problem Probable Cause(s) Solution(s)
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was used).2. The compound is too soluble in the chosen solvent.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again.2. If the compound remains highly soluble even after concentrating, consider a different solvent or a mixed-solvent system.
The compound "oils out" instead of crystallizing. 1. The melting point of the compound is lower than the boiling point of the solvent.2. The solution is supersaturated, and the compound is precipitating too quickly.1. Add more solvent to lower the saturation temperature.2. Use a solvent with a lower boiling point.3. Allow the solution to cool more slowly.4. Try a mixed-solvent system where the compound is less soluble.
The yield is very low. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor.2. The crystals were washed with too much cold solvent.3. The compound is significantly soluble in the cold solvent.1. Concentrate the mother liquor and cool it to obtain a second crop of crystals.2. Use a minimal amount of ice-cold solvent to wash the crystals.3. Choose a solvent in which the compound has lower solubility at cold temperatures.
The purified product is still impure (e.g., broad melting point). 1. The chosen solvent does not effectively discriminate between the desired compound and the impurities.2. The solution was cooled too quickly, trapping impurities in the crystal lattice.1. Select a different recrystallization solvent or a mixed-solvent system.2. Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.[3][4]
The product is colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[4]

Experimental Protocols

Protocol 1: Recrystallization of 2-Isobutoxy-1-ethanamine Hydrochloride (Single Solvent)

This protocol outlines the general procedure for recrystallizing 2-isobutoxy-1-ethanamine hydrochloride from a single solvent. Isopropanol is often a good starting point for the recrystallization of amine hydrochlorides.

Materials:

  • Crude 2-isobutoxy-1-ethanamine hydrochloride

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture like ethanol/diethyl ether)[2]

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent where the compound is sparingly soluble at room temperature but very soluble at the boiling point.

  • Dissolution: Place the crude 2-isobutoxy-1-ethanamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

This protocol is useful for removing non-basic impurities from the crude free amine before converting it to the hydrochloride salt.

Materials:

  • Crude 2-isobutoxy-1-ethanamine

  • Diethyl ether or other suitable organic solvent

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: Dissolve the crude 2-isobutoxy-1-ethanamine in diethyl ether.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl. The amine will be protonated and move into the aqueous layer. Repeat the extraction two more times.

  • Combine Aqueous Layers: Combine the acidic aqueous layers containing the protonated amine.

  • Wash Organic Layer (Optional): The original organic layer can be washed with water, dried, and concentrated to isolate any non-basic impurities.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). This will deprotonate the amine hydrochloride, regenerating the free amine.

  • Extraction of Free Amine: Extract the free amine from the basic aqueous solution with fresh diethyl ether. Repeat the extraction two more times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified free amine.

  • Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or a miscible solvent dropwise until the solution is acidic to precipitate the hydrochloride salt.[2] Collect the salt by filtration.

Visualizing the Workflow

Decision Tree for Purification Strategy

This diagram outlines a logical approach to selecting the appropriate purification method for 2-isobutoxy-1-ethanamine hydrochloride.

Purification_Strategy start Crude 2-isobutoxy-1-ethanamine HCl is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes convert_to_free_base Convert to Free Base is_solid->convert_to_free_base No (Oil) oiling_out Does it 'oil out'? recrystallize->oiling_out acid_base Perform Acid-Base Extraction on Free Base purity_check Assess Purity (MP, NMR, HPLC) acid_base->purity_check convert_to_free_base->acid_base successful_cryst Successful Crystallization oiling_out->successful_cryst No troubleshoot_cryst Troubleshoot Crystallization (change solvent, slow cooling, etc.) oiling_out->troubleshoot_cryst Yes successful_cryst->purity_check troubleshoot_cryst->recrystallize chromatography Consider Column Chromatography purity_check->chromatography Purity not sufficient Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in minimal hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does it 'oil out'? crystals_form->oiling_out No success Collect Crystals crystals_form->success Yes no_crystals No Crystals oiling_out->no_crystals No oils_out Oils Out oiling_out->oils_out Yes concentrate Concentrate solution (evaporate solvent) no_crystals->concentrate add_more_solvent Add more solvent oils_out->add_more_solvent change_solvent Change solvent or use mixed-solvent system oils_out->change_solvent slow_cool Cool more slowly oils_out->slow_cool concentrate->cool add_more_solvent->cool change_solvent->start slow_cool->cool

Caption: Flowchart for troubleshooting recrystallization.

References

  • Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Washington, DC: U.S.
  • Nichols, L. (n.d.). Recrystallization. In Organic Chemistry Laboratory Techniques. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Chafin, A. P., & Mills, J. E. (1962). Process for the purification of amines. U.S. Patent No. 3,337,630. Washington, DC: U.S.

Sources

Technical Support Center: 2-Isobutoxy-1-ethanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-isobutoxy-1-ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your process, ensure high purity, and troubleshoot effectively.

The synthesis of 2-isobutoxy-1-ethanamine hydrochloride is a foundational process, yet it presents several critical junctures where impurities can arise. Understanding the origin and mechanism of formation for these impurities is paramount to developing a robust and reproducible synthetic route. This guide is structured in a question-and-answer format to directly address the practical issues you may face in the lab.

Frequently Asked Questions (FAQs)

Section 1: Synthesis Pathway & Starting Material Concerns

Q1: What is the standard synthetic route for 2-isobutoxy-1-ethanamine hydrochloride, and what are the initial control points for purity?

A1: The most common and efficient synthesis is a two-step process followed by salt formation. The purity of your final product is directly dependent on the control of each step.

  • Step 1: Williamson Ether Synthesis. Isobutanol is reacted with a haloacetonitrile (typically chloroacetonitrile or bromoacetonitrile) in the presence of a base to form the key intermediate, 2-isobutoxyacetonitrile.[1][2]

  • Step 2: Nitrile Reduction. The nitrile group of 2-isobutoxyacetonitrile is reduced to a primary amine, yielding 2-isobutoxy-1-ethanamine.

  • Step 3: Hydrochloride Salt Formation. The free amine is treated with hydrochloric acid (HCl) to precipitate the stable hydrochloride salt.[3]

The primary control points are the quality of the starting materials and the reaction conditions of the ether synthesis. Impurities in your starting isobutanol or chloroacetonitrile can be carried through the entire synthesis.[4]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation SM1 Isobutanol Intermediate 2-Isobutoxyacetonitrile SM1->Intermediate Formation of Ether Linkage SM2 Chloroacetonitrile SM2->Intermediate Formation of Ether Linkage Base Base (e.g., NaH, K2CO3) Base->Intermediate Formation of Ether Linkage Solvent1 Solvent (e.g., DMF, Acetone) Solvent1->Intermediate Formation of Ether Linkage Reducer Reducing Agent (e.g., LiAlH4, Raney Ni/H2) Product_FreeBase 2-Isobutoxy-1-ethanamine (Free Base) Intermediate->Product_FreeBase To Reduction Reducer->Product_FreeBase Reduction of Nitrile HCl HCl Final_Product 2-Isobutoxy-1-ethanamine HCl (Final Product) Product_FreeBase->Final_Product To Salt Formation HCl->Final_Product Protonation

Caption: Overall synthetic workflow for 2-isobutoxy-1-ethanamine HCl.

Q2: My 2-isobutoxyacetonitrile intermediate is showing unreacted isobutanol and other side products. What is causing this?

A2: This typically points to issues in the Williamson ether synthesis step.

  • Incomplete Reaction: Insufficient base, low reaction temperature, or short reaction time can lead to unreacted starting materials. Ensure your base is strong enough and used in sufficient molar excess (e.g., 1.1-1.5 equivalents) to fully deprotonate the isobutanol.

  • Side Products: The primary side reaction is often the base-catalyzed elimination of the haloacetonitrile, especially at higher temperatures.[1] If using a very strong base like sodium hydride, ensure the temperature is controlled during addition.

  • Moisture: Water in the reaction solvent or starting materials will consume the base and protonate the isobutoxide nucleophile, reducing its efficacy. Using anhydrous solvents and properly dried reagents is critical.

Section 2: Nitrile Reduction - The Critical Step

Q3: The most significant impurity I'm observing is a higher molecular weight species, likely a secondary or tertiary amine. Why does this form during the nitrile reduction?

A3: This is the most common and challenging issue in the reduction of nitriles to primary amines. The formation of secondary (di-isobutoxyethyl)amine and tertiary (tri-isobutoxyethyl)amine impurities occurs via a well-understood mechanism.[5]

The reduction of a nitrile does not happen in a single step. It proceeds through an intermediate imine. This imine is electrophilic and can be attacked by the primary amine product, which is nucleophilic. This reaction forms a new intermediate that is subsequently reduced to the secondary amine impurity. This process can repeat to form a tertiary amine.

G Nitrile 2-Isobutoxyacetonitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine [H] PrimaryAmine Primary Amine (Product) (R-CH2-NH2) Imine->PrimaryAmine [H] Dimer Aminal Intermediate Imine->Dimer + Primary Amine SecondaryAmine Secondary Amine (Impurity) ((R-CH2)2-NH) Dimer->SecondaryAmine [H] - NH3 MainLabel Desired Pathway SideLabel Impurity Formation Pathway

Caption: Mechanism of secondary amine impurity formation during nitrile reduction.

Q4: How can I suppress the formation of secondary and tertiary amine impurities?

A4: The strategy depends on your chosen reducing agent.

  • Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C): This method is notorious for producing secondary amine impurities. The most effective countermeasure is to conduct the reaction in the presence of ammonia (often as a solution in methanol or ethanol).[5] Ammonia acts as a large excess of a primary amine, which shifts the equilibrium away from the product amine attacking the intermediate imine.

  • Metal Hydride Reagents (e.g., LiAlH₄, NaBH₄/CoCl₂): Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent that is generally effective at reducing nitriles to primary amines with fewer secondary amine byproducts if the reaction is worked up properly.[6][7] It is crucial to add the nitrile slowly to the hydride slurry to maintain an excess of the reducing agent.

  • Borane Reagents (e.g., BH₃·THF, BH₃·SMe₂): Borane complexes are also excellent for reducing nitriles to primary amines.[8] They are generally less prone to forming secondary amine impurities compared to catalytic hydrogenation.

Section 3: Analysis and Purification

Q5: What are the recommended analytical methods for impurity profiling of 2-isobutoxy-1-ethanamine hydrochloride?

A5: A combination of chromatographic and spectroscopic methods is ideal for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase method with a C18 column is common. Since amines can show poor peak shape, using a mobile phase with a low pH (e.g., using trifluoroacetic acid or formic acid) or a specialized "base-deactivated" column is recommended. UV detection is possible if a derivatizing agent is used or at low wavelengths (~200-210 nm).[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for separating volatile impurities like residual solvents, starting materials, and the free base form of the product and its related amine impurities. The free base can be analyzed directly, or the sample can be derivatized to improve peak shape and volatility.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying and quantifying impurities if their signals do not overlap significantly with the product signals.[12]

Q6: I'm struggling to purify the final hydrochloride salt. What are the best practices?

A6: Purification of the final product typically involves crystallization or reprecipitation.

  • Recrystallization: The key is finding a suitable solvent system. Often, a polar solvent in which the salt is soluble at high temperatures but poorly soluble at low temperatures is used (e.g., isopropanol, ethanol).[3][13] Sometimes an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or heptane) is added to the solution to induce crystallization.

  • Acid-Base Extraction: Before the final salt formation, the crude free base can be purified. Dissolve the crude amine in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt, leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified free base back into an organic solvent.[14] This is a highly effective method for removing non-basic impurities.

  • Drying: Ensure the final salt is thoroughly dried under vacuum to remove residual solvents, which are also considered impurities.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Actions & Investigation
Low Yield in Step 1 (Ether Synthesis) 1. Inactive or insufficient base. 2. Presence of water in the reaction. 3. Low reaction temperature or insufficient time.1. Use fresh, high-purity base (e.g., freshly opened NaH). 2. Use anhydrous solvents and ensure starting materials are dry. 3. Monitor reaction by TLC/GC to determine completion; consider increasing temperature cautiously.
Multiple Spots/Peaks After Nitrile Reduction 1. Formation of secondary/tertiary amine impurities. 2. Incomplete reduction (residual nitrile/imine). 3. Side reactions from the reducing agent.1. If using catalytic hydrogenation, add ammonia to the reaction mixture.[5] If using LiAlH₄, ensure slow addition of nitrile to excess hydride. 2. Increase reaction time, temperature, or amount of reducing agent. 3. Consult literature for known side reactions of your specific reducing agent.
Final Product is Oily or Gummy, Not Crystalline 1. Presence of significant impurities disrupting the crystal lattice. 2. Incorrect crystallization solvent. 3. Residual water or solvent.1. Re-purify the free base using acid-base extraction before forming the salt. 2. Screen a variety of solvents for recrystallization (e.g., isopropanol, ethanol/ether, acetone).[13] 3. Ensure the product is dried thoroughly under high vacuum.
Poor Peak Shape (Tailing) in HPLC Analysis 1. Interaction of the basic amine with acidic silanol groups on the silica support.1. Use a mobile phase with a low pH (e.g., 0.1% TFA). 2. Employ a base-deactivated column. 3. Consider derivatizing the amine before analysis.[15]

Experimental Protocols

Protocol: GC-MS Analysis for Impurity Profiling

This protocol provides a general method for analyzing the free base of 2-isobutoxy-1-ethanamine and its common impurities.

  • Sample Preparation:

    • Take ~10 mg of the 2-isobutoxy-1-ethanamine hydrochloride salt and dissolve it in 1 mL of deionized water.

    • Add 1 mL of dichloromethane (DCM).

    • Add 0.1 mL of 5M sodium hydroxide (NaOH) solution to basify the aqueous layer and convert the salt to the free base.

    • Vortex the mixture for 1 minute. Allow the layers to separate.

    • Carefully transfer the bottom DCM layer, containing the free amine, to a clean vial for analysis.

  • GC-MS Conditions:

    • Instrument: Standard Gas Chromatograph with a Mass Spectrometric detector.

    • Column: A common choice is a DB-5ms or HP-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Detector:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Identify the peak for 2-isobutoxy-1-ethanamine based on its retention time and mass spectrum.

    • Search for peaks corresponding to potential impurities:

      • Isobutanol: Early eluting peak.

      • 2-isobutoxyacetonitrile (unreacted intermediate): Check for a characteristic mass spectrum.

      • Secondary Amine Impurity: Look for a later eluting peak with a higher molecular weight and a fragmentation pattern consistent with the dimer structure.

References

  • Griese, J. J., et al. (2025, December 15). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. ResearchGate. Retrieved from [Link]

  • Salomone, A., et al. (2023, November 25). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. PMC. Retrieved from [Link]

  • Wang, G., & Cole, R. B. (2025, August 6). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). Reduction of nitriles to amines. Retrieved from [Link]

  • Arnold, G. B. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S. Patent and Trademark Office.
  • Clark, J. (n.d.). Reduction of nitriles. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Xie, J., et al. (2015). Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis. Analytical Methods. Retrieved from [Link]

  • Baertschi, S. W., et al. (2009). Identification of Pharmaceutical Impurities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • NCBI Bookshelf. (1999). Chloroacetonitrile. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

  • Kumar, B. S., et al. (2017). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. PMC. Retrieved from [Link]

  • LibreTexts. (2020, May 30). Reactions of Amines. Retrieved from [Link]

  • World Health Organization. (n.d.). Analytical methods and achievability. In Guidelines for drinking-water quality. NCBI. Retrieved from [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for the formation of isobutanol from syngas. Retrieved from [Link]

  • Ramón, D. J., & Sansano, J. M. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Retrieved from [Link]

  • Gines, M. J. L., et al. (n.d.). Catalyst Development for Isobutanol Synthesis. Fischer-Tropsch Archive. Retrieved from [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Retrieved from [Link]

  • Laskar, D. B. (1976). Purification of d,d'-2,2'(ethylenediimino)di-1-butanol dihydrochloride. U.S. Patent No. 3,944,616. Washington, DC: U.S. Patent and Trademark Office.
  • Sencan, A. (n.d.). Method Selection and Validation in Analytical Toxicology. Retrieved from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]

  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]

  • Ghosh, A., et al. (2014). Impurity Profile: An Overview. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). A. - Isobutyryl chloride. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of thionyl chloride with β amino alcohols: a computational investigation. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 2-Isobutoxy-1-ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026



Introduction: The Chemical Identity

This guide addresses the stability and handling of 2-isobutoxy-1-ethanamine hydrochloride . As a primary amine ether, this molecule exhibits a distinct "dual personality" depending on the pH of its environment.

  • The Salt Form (Acidic/Neutral): A robust, ionic solid.

  • The Free Base (Basic): A reactive, potentially volatile oil susceptible to environmental degradation.

Understanding this dichotomy is critical for successful synthesis, extraction, and storage.

Part 1: Acidic Stability (The "Safe Zone")

Core Stability Profile

Under acidic conditions (pH < 7), the molecule exists as the ammonium salt (


). This is the thermodynamically stable form supplied by manufacturers.
  • Hydrolysis Resistance: The ether linkage (

    
    ) is highly resistant to dilute acids (e.g., 1M HCl, 1M H2SO4) at ambient temperatures. Unlike esters or acetals, the ether bond does not readily hydrolyze.
    
  • Thermal Stability: The hydrochloride salt generally possesses a high melting point and resists thermal decomposition up to moderate temperatures (

    
    ), provided it is dry.
    
Extreme Conditions (The Exception)

While stable in dilute acids, ether cleavage can occur under specific extreme conditions.

  • Reagents: Concentrated Hydroiodic acid (HI) or Hydrobromic acid (HBr).

  • Mechanism: Protonation of the ether oxygen followed by nucleophilic attack (

    
     or 
    
    
    
    ) by the halide ion.[1][2]
  • Outcome: Cleavage into isobutyl halide and ethanolamine derivatives.

Expert Insight: Do not mistake the stability of the salt for the stability of the ether bond under refluxing strong acids. If your protocol requires refluxing in 48% HBr, you will destroy the molecule.

Part 2: Basic Stability (The "Danger Zone")

The Deprotonation Event

When the pH is raised (pH > 10) using bases like NaOH,


, or TEA, the ammonium salt deprotonates to form the Free Base  (

).


Critical Instability Factors (Free Base)

Once in the free base form, the molecule becomes susceptible to three primary degradation pathways:

  • Oxidative Degradation (Air Sensitivity):

    • Primary amines react with atmospheric oxygen, particularly in the presence of trace metal ions or light.

    • Products: Imines, aldehydes, and coupled oxidation products (colored impurities).

    • Prevention: Always handle the free base under an inert atmosphere (

      
       or Ar).
      
  • Carbamation (CO2 Sensitivity):

    • Primary amines are strong nucleophiles that react rapidly with atmospheric carbon dioxide.

    • Reaction:

      
       (Carbamate Salt).
      
    • Observation: Appearance of a white, crusty solid on the surface of the oil or on glassware.

  • Volatility:

    • The free base (MW ~117 g/mol ) is a relatively small, organic oil. It can be lost to evaporation during rotary evaporation if the vacuum is too strong or the bath is too hot.

Part 3: Visualization of Stability Pathways

The following diagram illustrates the species equilibrium and degradation risks.

StabilityPathways Salt Ammonium Salt (Acidic/Neutral pH) STABLE FreeBase Free Base Amine (Basic pH) REACTIVE / VOLATILE Salt->FreeBase Add Base (NaOH) pH > 10 Cleavage Cleavage Products (Isobutyl Halide) Salt->Cleavage Conc. HI/HBr + Heat (Extreme Acid) FreeBase->Salt Add Acid (HCl) Carbamate Carbamate Solid (Impurity) FreeBase->Carbamate + CO2 (Air) Oxidation Oxidation Products (Yellow/Brown Oil) FreeBase->Oxidation + O2 (Air)

Figure 1: Stability landscape of 2-isobutoxy-1-ethanamine showing the pH-dependent equilibrium and potential degradation routes.

Part 4: Troubleshooting Guide (FAQ)

Scenario A: Extraction & Yield Issues

Q: I neutralized the salt and extracted with DCM, but my yield is very low. Where did it go?

  • Cause 1: Water Solubility. The presence of the ether oxygen and the amine group increases water solubility. The free base may partially remain in the aqueous phase.

  • Cause 2: Volatility. If you concentrated the organic layer under high vacuum (< 10 mbar) or high heat (> 40°C), you likely evaporated the product along with the solvent.

  • Solution:

    • Saturate the aqueous phase with NaCl (Salting out) before extraction.

    • Use a solvent like MTBE or CHCl3/Isopropanol (3:1) for better recovery.

    • Do not evaporate to dryness under high vacuum. Isolate as a concentrated solution or immediately convert back to a salt (e.g., Boc-protection or salt formation).

Scenario B: Impurity Formation

Q: My free base turned yellow/brown overnight. Is it still usable?

  • Diagnosis: This is classic oxidative degradation. The color comes from trace imine or radical coupling products.

  • Assessment: If the color is faint, the purity might still be >95%. Check via NMR.

  • Remedy: Distillation (if quantity permits) or passing through a short plug of silica (neutralized) can remove colored impurities. Future Prevention: Store under Argon at -20°C.

Q: There is a white solid forming on the rim of my flask containing the free base oil.

  • Diagnosis: Formation of the carbamate salt due to exposure to atmospheric

    
    .
    
  • Fix: The reaction is reversible. Dissolve the material in DCM and wash with dilute NaOH. The carbamate will revert to the free amine.

Scenario C: Analytical Artifacts

Q: The NMR of the salt form shows broad peaks.

  • Reason: Ammonium protons (

    
    ) often exchange with the solvent (especially in 
    
    
    
    or wet
    
    
    ), causing broadening or disappearance of the amine signal.
  • Verification: This is normal. Focus on the integration of the alkyl backbone signals (Isobutyl doublet, Ether

    
     triplets) to confirm identity.
    

Part 5: Summary Data Table

PropertyAcidic Condition (Salt)Basic Condition (Free Base)
Physical State White Crystalline SolidColorless to Yellow Oil
Solubility Water, Methanol, DMSODCM, EtOAc, Toluene, Ethers
Air Stability StableUnstable (Oxidizes)
CO2 Stability StableUnstable (Forms Carbamates)
Thermal Stability High (Solid)Moderate (Volatile Liquid)
Storage Desiccator, RT or 4°CInert Gas, -20°C

References

  • Chemical Stability of Ethers: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of ether cleavage mechanisms under acidic conditions).
  • Amine Oxidation & Degradation

    • Lepaumier, H., et al. (2009). Degradation of MDEA/PZ blends in CO2 capture conditions.Industrial & Engineering Chemistry Research.
  • Handling of Amine Hydrochlorides

    • Sigma-Aldrich (Merck) Technical Bulletin. Handling and Storage of Hygroscopic Amine Salts.
  • Carbamate Formation

    • Hikita, H., et al. (1977). The kinetics of reaction of carbon dioxide with monoethanolamine, diethanolamine and triethanolamine.Chemical Engineering Journal.

Sources

managing hygroscopicity of 2-isobutoxy-1-ethanamine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Managing Hygroscopicity & Storage Stability Compound: 2-Isobutoxy-1-ethanamine Hydrochloride (CAS: 89359-54-6) Classification: Ether-Amine Salt / Hygroscopic Building Block[1]

Core Directive: The Moisture Defense Protocol

As a Senior Application Scientist, I cannot overstate this: Moisture is the primary failure mode for amine hydrochloride salts. The chloride counter-ion in 2-isobutoxy-1-ethanamine hydrochloride creates a high lattice energy that is paradoxically eager to solvate. When this lattice breaks down due to ambient humidity, you do not just get "wet" powder; you get a shifting molecular weight that ruins stoichiometric precision in downstream synthesis.

Storage Hierarchy (Best to Acceptable)
TierEnvironmentProtocol DetailsSuitability
1 (Gold) Glovebox (Ar/N₂) Store in original vial with cap taped.[1] Atmosphere: <1 ppm H₂O.[1]Indefinite Storage
2 (Silver) Vacuum Desiccator Active desiccant: Phosphorus Pentoxide (

) or Activated Molecular Sieves.[1]
Long-term (< 6 months)
3 (Bronze) Schlenk Line Storage Flask under positive inert pressure.[1] Grease joints thoroughly.[1]Active Use (Weeks)
4 (Risk) General Fridge NOT RECOMMENDED without secondary containment (e.g., sealed jar with desiccant).[1] Cold surfaces condense water immediately upon opening.[1]Transport Only
The "Why" Behind the Protocol

Ether-amines possess an oxygen atom in the chain (


), which increases the polarity of the molecule compared to simple alkyl amines. Combined with the ionic hydrochloride head group (

), this creates a "double-anchor" for water molecules.[1]
  • Mechanism: Water molecules coordinate with the ammonium proton and the ether oxygen, rapidly forming a hydrate layer.

  • Impact: This hydration layer changes the effective Molecular Weight (MW).[1] If you weigh 100 mg of "wet" salt, you might only be adding 85 mg of reactant, leading to unreacted partners and difficult purifications later.

Troubleshooting & Recovery: "It’s Clumped. Now What?"

If your free-flowing powder has turned into a sticky solid or a hard cake, it has absorbed significant moisture.[1][2] Do not use it directly. Follow this recovery workflow.

Recovery Workflow: Vacuum Drying

Prerequisite: Check the Melting Point (MP) on your Certificate of Analysis (CoA).[1] If unknown, assume a safety limit of 40°C.

  • Transfer: Move the clumped material to a pre-weighed, wide-mouth vial or round-bottom flask.

  • The Trap: Ensure your vacuum line has a cold trap (liquid

    
     or dry ice/acetone) to prevent HCl vapors or volatile organics from damaging the pump.
    
  • Heating Ramp:

    • Step A: Apply high vacuum (< 1 mbar) at Room Temperature for 2 hours.

    • Step B: Slowly ramp temperature to 40–50°C (using a water bath or vacuum oven).

    • Step C: Hold for 4-6 hours.

  • Verification: Isolate the system and check for pressure rise (leak rate). If pressure remains stable, the volatile water is removed.

  • Backfill: Backfill with Argon or Nitrogen—NEVER ambient air.[1]

Visual Logic: The Degradation Cycle

MoistureCycle DrySalt Dry 2-Isobutoxy-1-ethanamine HCl (Stoichiometrically Accurate) Exposure Exposure to Ambient Air (>40% RH) DrySalt->Exposure Lid Open Hydration Lattice Hydration (Water binds to NH3+ and Ether O) Exposure->Hydration t > 5 mins Clumping Physical Clumping / Deliquescence Hydration->Clumping Clumping->DrySalt Vacuum Drying (Recovery) WeighingError Weighing Error (Actual Moles < Calc Moles) Clumping->WeighingError User Ignores Signs ReactionFail Reaction Failure (Incomplete Conversion / Byproducts) WeighingError->ReactionFail

Figure 1: The cycle of hygroscopic degradation and the intervention point for recovery.

Handling During Experimentation

Scenario: You need to weigh 5.0 mmol for a reaction.

The Wrong Way: Opening the bottle on the bench, weighing onto a piece of paper, and walking it to the hood.

  • Result: The compound absorbs water during the 2-minute transfer.

The Right Way (The "Difference" Method):

  • Tare a capped vial containing the bulk solid.

  • Transfer (in a glove bag or quickly in a hood) the approximate amount to your reaction vessel.[1]

  • Recap the bulk vial immediately.

  • Weigh the bulk vial again.

  • Calculate the mass transferred by the difference (

    
    ).
    
    • Benefit: The bulk solid is never exposed to the balance's ambient humidity for long periods.

Frequently Asked Questions (FAQ)

Q: Can I use a standard desiccator with silica gel beads? A: No. Silica gel is often insufficient for amine hydrochlorides, which have a higher affinity for water than the silica does at equilibrium. Use Phosphorus Pentoxide (


)  or freshly activated Molecular Sieves (4Å) .[1] These are aggressive desiccants that will actively strip moisture from the headspace.

Q: The salt has turned into a liquid (deliquesced). Is it recoverable? A: Technically, yes, but it is risky. Deliquescence means the crystal lattice has fully dissolved in absorbed water.

  • Recommendation: If the compound is cheap/replaceable, discard it .

  • If critical: You must dissolve it fully in dry methanol, dry with anhydrous

    
    , filter, and rotovap down to a solid, followed by high-vacuum drying.
    

Q: Why does the CoA list a "Water Content" if it's supposed to be dry? A: Even high-purity salts often have 0.5% - 1.0% water content post-manufacturing.[1] This is the "baseline" water. Your goal is to prevent this from spiking to 5-10% during storage.[1] Always use the water content from the CoA to adjust your molecular weight calculation:


[1]

Q: I see "smoke" when I open the bottle. Is it reacting? A: That "smoke" is likely HCl vapor interacting with moisture in the air (forming hydrochloric acid mist) or reacting with ammonia vapors in the lab. This indicates hydrolysis is beginning.[1] Purge the headspace with Argon immediately and seal it with Parafilm® or a Sure/Seal™ cap.

Decision Matrix: Storage & Usage

DecisionTree Start Inspect Compound State Physical State? Start->State FreeFlow Free-Flowing Powder State->FreeFlow Clumped Clumped/ Sticky State->Clumped Liquid Liquid Phase Visible State->Liquid Action1 Use Immediately (Weigh by Difference) FreeFlow->Action1 Action2 Vacuum Dry (40°C, <1 mbar) Clumped->Action2 Action3 Discard or Recrystallize Liquid->Action3

Figure 2: Operational decision tree for assessing compound viability.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 533866, 2-(Propan-2-yloxy)ethan-1-amine (Free Base Analog). Retrieved from [Link][1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for drying amine salts).

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions - Storage of Chemicals. Retrieved from [Link][1]

Sources

side reactions of 2-isobutoxy-1-ethanamine hydrochloride with carbonyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Reagent Focus: 2-Isobutoxy-1-ethanamine Hydrochloride CAS: 105648-52-8 (Free base generic ref) / 105648-52-8 (HCl salt specific) Common Application: Linker synthesis, kinase inhibitor motifs, reductive amination.

Introduction: The Reagent Profile

You are likely using 2-isobutoxy-1-ethanamine hydrochloride to introduce a solubilizing ether tail into a drug scaffold via reductive amination. While this reagent appears simple, the combination of a primary amine , a hydrochloride salt , and a proximal ether oxygen creates a unique reactivity triad that can lead to specific side reactions.

This guide addresses the three critical failure modes: Over-Alkylation , Chelation Stalling , and pH-Induced Hydrolysis .

Module 1: The "Double-Addition" Trap (Dialkylation)

The Issue

"I am trying to make the secondary amine, but I see a significant amount of tertiary amine (M+ mass of product + isobutoxyethyl chain) in my LCMS."

Technical Diagnosis

This is the most common side reaction in reductive amination with primary amines. The product (a secondary amine) is often more nucleophilic than the starting material (the primary amine). As the reaction proceeds, the newly formed secondary amine competes for the unreacted carbonyl compound.

The Mechanism
  • Primary Amine attacks Carbonyl

    
     Imine.[1]
    
  • Imine reduces

    
    Secondary Amine (Desired Product) .
    
  • Secondary Amine attacks Carbonyl

    
     Iminium Ion.
    
  • Iminium Ion reduces

    
    Tertiary Amine (Side Product) .
    
Troubleshooting Guide
VariableRecommendationWhy?
Stoichiometry Use 1.2 to 1.5 equivalents of the Amine HCl relative to the Carbonyl.Excess amine statistically favors the primary attack over the secondary attack.
Addition Order Do not mix reducing agent, amine, and carbonyl all at once if dialkylation is observed."Direct" reductive amination favors dialkylation because the reducing agent is present while the secondary amine is forming.
Protocol Shift Switch to Stepwise Reductive Amination .Form the imine first (1-2 hours), verify consumption of carbonyl, then add the reducing agent.

Module 2: The "Chelation Effect" (Lewis Acid Interference)

The Issue

"My reaction is stalling. I see the imine formed, but the reduction is incredibly slow, even with strong reducing agents."

Technical Diagnosis

2-isobutoxy-1-ethanamine contains an ether oxygen separated from the nitrogen by an ethyl spacer (


). This creates a "bidentate" ligand motif.
  • If you are using Lewis Acid additives (like Ti(OiPr)₄ or ZnCl₂) or boron-based reducing agents , the molecule can form a stable 5-membered chelate ring with the metal center.

  • This "locks" the reducing agent or the imine, sterically hindering the hydride transfer.

Troubleshooting Guide
  • Avoid Titanium Isopropoxide: While standard for many amines, it can be problematic here due to chelation.

  • Use STAB (Sodium Triacetoxyborohydride): It is less Lewis acidic than Sodium Cyanoborohydride and less prone to strong chelation effects in this specific ether-amine motif.

  • Solvent Switch: If using DCM (non-coordinating), switch to THF . The oxygen in THF acts as a competitive ligand, breaking up the intramolecular chelate and freeing the reagent.

Module 3: The Salt Factor (pH & Hydrolysis)

The Issue

"I added the amine hydrochloride directly to the aldehyde, but no reaction occurred, or the yield is very low."

Technical Diagnosis

Ammonium salts are not nucleophilic. The nitrogen must have a lone pair available to attack the carbonyl.

  • 
     (Salt) 
    
    
    
    No Reaction.
  • 
     (Free Base) 
    
    
    
    Reaction.

However, simply adding a strong base (like NaOH) can cause the free amine to oil out (phase separate) or promote Aldol Condensation of your aldehyde.

Troubleshooting Guide
  • The "Goldilocks" Base: Use DIPEA (Diisopropylethylamine) or Triethylamine in a 1:1 molar ratio with the amine salt.

  • In-Situ Neutralization: Do not free-base in a separate step if possible (the free amine is an oil and hard to handle). Add the HCl salt to the solvent, add DIPEA, stir for 15 mins, then add the carbonyl.

  • Water Scavenging: The HCl salt is hygroscopic.[2] Water hydrolyzes the imine back to the starting materials. Add Molecular Sieves (4Å) or Magnesium Sulfate to the reaction mixture.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the two major failure modes: Dialkylation and Hydrolysis.

ReductiveAmination Start Aldehyde + 2-Isobutoxy-1-ethanamine (HCl) Base Neutralization (DIPEA/TEA) Start->Base Deprotonation Imine Imine Intermediate (Unstable) Base->Imine - H2O Water H2O (Hydrolysis Risk) Imine->Water Reversible (If wet) SecAmine Secondary Amine (TARGET PRODUCT) Imine->SecAmine Reduction (STAB/NaBH4) Water->Start Iminium Iminium Ion (Reactive) SecAmine->Iminium + Excess Aldehyde TertAmine Tertiary Amine (OVER-ALKYLATION) Iminium->TertAmine Reduction

Figure 1: Reaction logic flow showing the critical pivot points for Hydrolysis (Red) and Over-Alkylation (Red) vs. the Target Pathway (Green).

Standardized Protocol: 2-Isobutoxy-1-ethanamine Reductive Amination

Objective: Synthesis of secondary amine with minimal dialkylation.

  • Preparation of Free Base (In-Situ):

    • In a dry flask, suspend 2-Isobutoxy-1-ethanamine HCl (1.2 equiv) in DCE (1,2-Dichloroethane) or THF .

    • Add DIPEA (1.2 equiv) . Stir at Room Temperature (RT) for 15-20 minutes. Note: The solution should become clear or slightly cloudy as Amine-HCl converts to DIPEA-HCl.

  • Imine Formation:

    • Add the Carbonyl Compound (1.0 equiv) .

    • Optional: Add Acetic Acid (1.0 equiv) to catalyze imine formation (buffers the pH to ~5-6).

    • Stir for 1–2 hours at RT.

    • Checkpoint: Check by TLC or LCMS. You should see the Imine mass (M+ Carbonyl + Amine - 18).

  • Reduction (The Stepwise Approach):

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Allow to warm to RT and stir overnight.

  • Quench & Workup:

    • Quench with Saturated NaHCO₃ (Caution: Gas evolution).

    • Extract with DCM or EtOAc.[3]

    • Purification Tip: The tertiary amine side product is less polar; the desired secondary amine is more polar. Flash chromatography usually separates them easily.

FAQ & Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield / No Reaction Amine HCl not neutralized.Ensure 1:1 ratio of DIPEA to Amine HCl is used before adding aldehyde.
Starting Material Persists Wet solvent (Hydrolysis).Use anhydrous DCE/THF and add 4Å Molecular Sieves.
Tertiary Amine Present Excess aldehyde or "Direct" addition.Switch to "Stepwise" protocol (Pre-form imine). Increase Amine equivalents to 1.5x.
Sticky Precipitate Polymerization or Salt crashing.Switch solvent to DCE (better solubility for STAB) or add small amount of MeOH (though MeOH can slow STAB reactions).

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Isobutoxy-1-ethanamine Hydrochloride and Isobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of synthetic chemistry and drug development, the selection of an appropriate amine building block is a critical decision that dictates reaction pathways, yields, and impurity profiles. Primary amines, in particular, serve as foundational nucleophiles for constructing a vast array of chemical entities. This guide provides an in-depth comparative analysis of two structurally related primary amines: 2-isobutoxy-1-ethanamine hydrochloride and isobutylamine.

While both molecules feature an isobutyl moiety, their reactivity profiles are fundamentally distinct due to the presence of an ether linkage and the hydrochloride salt form in the former. This guide will dissect these structural nuances, explaining the underlying electronic and steric principles that govern their behavior as nucleophiles and bases. We will present supporting experimental frameworks to quantify these differences, providing researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of the physical and chemical properties of each amine is essential before delving into their reactivity. The table below summarizes these key characteristics.

PropertyIsobutylamine2-Isobutoxy-1-ethanamine Hydrochloride
IUPAC Name 2-Methylpropan-1-amine[1]2-(2-Methylpropoxy)ethan-1-amine hydrochloride
CAS Number 78-81-9[1]Not broadly available; structure-dependent
Molecular Formula C₄H₁₁NC₆H₁₆ClNO
Molecular Weight 73.14 g/mol 153.65 g/mol
Appearance Colorless liquid[2][3]Expected to be an off-white solid[4][5]
Boiling Point 68-69 °C[3][6]Not applicable (decomposes)
Melting Point -85 °C[6]Expected to be significantly higher than the free base
Solubility in Water Miscible[1][6]Expected to be highly soluble[4][5]
pKa (of Conjugate Acid) ~10.68[2][7]Predicted to be lower than isobutylamine

Core Principles Governing Reactivity

The reactivity of an amine is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom. This availability is modulated by electronic effects, steric hindrance, and the chemical form in which the amine is supplied.

The Nature of the Nucleophile: Basicity and Nucleophilicity

An amine can act as a base by donating its electron pair to a proton (H⁺), or as a nucleophile by donating its electron pair to an electron-deficient atom (typically carbon)[8]. While related, basicity and nucleophilicity are not always perfectly correlated[9].

  • Isobutylamine : As a simple primary alkylamine, isobutylamine is a competent nucleophile and a moderately strong base[6][10]. The isobutyl group is an electron-donating group (+I effect), which increases the electron density on the nitrogen atom, thereby enhancing both its basicity and nucleophilicity compared to ammonia[11].

  • 2-Isobutoxy-1-ethanamine Hydrochloride : This compound is supplied as a hydrochloride salt, meaning the amine is protonated to form an ammonium cation (R-NH₃⁺Cl⁻). In this form, the lone pair is engaged in a bond with a proton and is unavailable for nucleophilic attack . To function as a nucleophile, it must first be neutralized with a stoichiometric amount of base to liberate the free amine. This is a critical, practical distinction from isobutylamine.

Electronic Effects: The Inductive Influence of the Ether Oxygen

The most significant structural difference influencing the intrinsic reactivity of the free amines is the ether linkage in 2-isobutoxy-1-ethanamine.

  • Inductive Effect (-I) : Oxygen is more electronegative than carbon. Consequently, the ether oxygen atom in 2-isobutoxy-1-ethanamine exerts a significant electron-withdrawing inductive effect. This effect pulls electron density away from the ethyl bridge and, ultimately, from the terminal nitrogen atom. This reduction in electron density makes the lone pair on the nitrogen less available for donation, which decreases both its basicity and nucleophilicity relative to isobutylamine, where the alkyl group is purely electron-donating.

Steric Hindrance

Steric hindrance refers to the spatial bulk around a reactive center, which can impede the approach of other molecules[12].

  • Isobutylamine : The isobutyl group presents a moderate level of steric hindrance. The branching is on the β-carbon, which is less sterically demanding than the α-carbon branching found in sec-butylamine or tert-butylamine[13].

  • 2-Isobutoxy-1-ethanamine : The isobutoxyethyl group is larger and more flexible than the isobutyl group. However, the branching is further removed from the nucleophilic nitrogen center (at the γ-position relative to the nitrogen). Therefore, the direct steric impact on the nitrogen's accessibility is likely comparable to or only slightly greater than that of isobutylamine. The primary determinant of its lower reactivity remains the electronic effect.

The diagram below illustrates the key structural differences and the factors influencing the reactivity of both amines.

G cluster_isobutylamine Isobutylamine cluster_alkoxyamine 2-Isobutoxy-1-ethanamine (Free Base) cluster_comparison IBA Structure: (CH₃)₂CHCH₂-NH₂ IBA_factors Reactivity Factors ALKOXY Structure: (CH₃)₂CHCH₂O-CH₂CH₂-NH₂ IBA_factors_list • Electron-Donating Alkyl Group (+I) • Moderate Steric Hindrance • Readily Available Lone Pair IBA_factors->IBA_factors_list ALKOXY_factors_list • Electron-Withdrawing Ether (-I) • Inactive Hydrochloride Salt Form • Larger, More Flexible Side Chain HigherReactivity Higher Basicity & Higher Nucleophilicity ALKOXY_factors Reactivity Factors ALKOXY_factors->ALKOXY_factors_list LowerReactivity Lower Basicity & Lower Nucleophilicity HigherReactivity->LowerReactivity   >

Key factors governing amine reactivity.

Experimental Comparison: Quantifying Reactivity

To move from theoretical principles to practical application, we propose two key experiments to directly compare the nucleophilicity and basicity of these amines.

Experiment 1: Comparative Nucleophilicity via N-Acylation

N-acylation is a fundamental amide bond-forming reaction where the amine nucleophile attacks an electrophilic acylating agent, such as an acyl chloride[14]. By reacting both amines with a standard electrophile under identical conditions, we can use the reaction rate as a direct proxy for nucleophilicity.

Hypothetical Results:

AmineReaction Time to >95% Conversion (h)Isolated Yield (%)
Isobutylamine192%
2-Isobutoxy-1-ethanamine685%
Reaction initiated after neutralization of the hydrochloride salt.

The expected outcome is a significantly faster reaction rate and potentially higher yield for isobutylamine, directly demonstrating its superior nucleophilicity.

Experiment 2: Comparative Basicity via pKa Determination

The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH₃⁺)[15]. A higher pKa value corresponds to a stronger base. While the pKa of isobutylammonium is well-documented (~10.68)[2][7], the value for the protonated 2-isobutoxy-1-ethanamine must be determined experimentally via potentiometric titration. We predict its pKa will be lower, confirming that the electron-withdrawing ether oxygen reduces its basicity.

Experimental Protocols

Protocol 1: Comparative N-Acylation with Acetyl Chloride

This protocol describes a procedure for comparing the rate of N-acetylation for isobutylamine and 2-isobutoxy-1-ethanamine.

Materials:

  • Isobutylamine (≥99%)

  • 2-Isobutoxy-1-ethanamine hydrochloride (≥98%)

  • Acetyl chloride (≥99%)

  • Triethylamine (TEA), distilled (≥99.5%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

  • Analytical instrument for monitoring (GC or LC-MS)

Procedure:

  • Reaction Setup: Two separate oven-dried 250 mL round-bottom flasks, each equipped with a magnetic stir bar and a nitrogen inlet, are prepared.

  • Amine Preparation:

    • Flask A (Isobutylamine): To the flask, add anhydrous DCM (100 mL), isobutylamine (50 mmol, 1.0 eq), and triethylamine (55 mmol, 1.1 eq).

    • Flask B (Alkoxy-amine): To the flask, add anhydrous DCM (100 mL), 2-isobutoxy-1-ethanamine hydrochloride (50 mmol, 1.0 eq), and triethylamine (105 mmol, 2.1 eq). Note: An additional equivalent of TEA is required to neutralize the hydrochloride salt.

  • Initiation: Cool both flasks to 0 °C in an ice bath. While stirring vigorously, slowly add a solution of acetyl chloride (50 mmol, 1.0 eq) in anhydrous DCM (20 mL) to each flask dropwise over 15 minutes.

  • Monitoring: After the addition is complete, take an initial sample (t=0) from each reaction. Allow the reactions to warm to room temperature and continue stirring. Take aliquots from each flask at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 6h). Each aliquot should be immediately quenched in a vial containing a small amount of saturated NaHCO₃ solution, extracted with ethyl acetate, and analyzed by GC or LC-MS to determine the consumption of the starting amine.

  • Workup (after completion): Once the reaction is complete, quench by slowly adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product. Purify by column chromatography if necessary.

The workflow for this comparative experiment is outlined below.

Workflow for comparative N-acylation.
Protocol 2: pKa Determination by Potentiometric Titration

Materials:

  • 2-Isobutoxy-1-ethanamine hydrochloride (accurately weighed, ~1 mmol)

  • Standardized hydrochloric acid (HCl) solution (0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (0.1 M)

  • Deionized water

  • Calibrated pH meter and electrode

  • Burette (50 mL)

  • Beaker (100 mL) and magnetic stirrer

Procedure:

  • Sample Preparation: Dissolve an accurately weighed sample of 2-isobutoxy-1-ethanamine hydrochloride (~1 mmol) in 50 mL of deionized water in a beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

  • Titration: Record the initial pH. Begin adding the standardized 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.2 mL).

  • Data Collection: Record the pH of the solution after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (identified by a sharp change in pH).

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the amine hydrochloride has been neutralized). For greater accuracy, the pKa can be determined from the inflection point of a first-derivative plot (ΔpH/ΔV vs. V).

Conclusion and Practical Implications

The comparative analysis unequivocally demonstrates that isobutylamine is a significantly more reactive nucleophile and a stronger base than 2-isobutoxy-1-ethanamine hydrochloride . This difference stems from two primary factors:

  • Electronic Effect: The electron-donating isobutyl group enhances the nucleophilicity of isobutylamine, while the electron-withdrawing ether oxygen in 2-isobutoxy-1-ethanamine diminishes it.

  • Chemical Form: Isobutylamine is a free base, ready to react. In contrast, 2-isobutoxy-1-ethanamine hydrochloride is an inactive salt that requires a preliminary neutralization step, consuming at least one equivalent of base before it can participate in nucleophilic reactions.

For the synthetic chemist, the choice is clear. When a potent nucleophile and rapid reaction kinetics are desired for applications like acylation, alkylation, or reductive amination, isobutylamine is the superior choice. 2-Isobutoxy-1-ethanamine may be selected when a less reactive, more sterically defined, or ether-functionalized building block is specifically required, with the understanding that reaction conditions must be adjusted to account for its lower intrinsic reactivity and initial salt form.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6558, Isobutylamine. Retrieved from [Link]

  • Fiveable (2025). Nucleophilicity of Amines Definition. Retrieved from [Link]

  • Scent.vn (n.d.). Isobutylamine (CAS 78-81-9). Retrieved from [Link]

  • mVOC 4.0 (n.d.). 2-methylpropan-1-amine. Retrieved from [Link]

  • Cheméo (n.d.). Chemical Properties of Isobutylamine (CAS 78-81-9). Retrieved from [Link]

  • Wikipedia (n.d.). Isobutylamine. Retrieved from [Link]

  • Master Organic Chemistry (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Inchem.org (2021). ICSC 1253 - ISOBUTYLAMINE. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8085, Diisobutylamine. Retrieved from [Link]

  • Clark, J. (n.d.). amines as nucleophiles. Chemguide. Retrieved from [Link]

  • Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry. Retrieved from [Link]

  • vCalc (2021). pKa of iso-Butylamine. Retrieved from [Link]

  • Grokipedia (n.d.). Isobutylamine. Retrieved from [Link]

  • Ataman Kimya (n.d.). ISOBUTYL AMINE. Retrieved from [Link]

  • Doc Brown's Chemistry (n.d.). nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes. Retrieved from [Link]

  • Kotani, S., et al. (2023). Impact of steric hindrance on reaction‐path selection for triisobutylamine in the cross‐aldol reaction. ResearchGate. Retrieved from [Link]

  • Quora (2018). Why are amines more basic than ethers?. Retrieved from [Link]

  • Study Mind (2022). Amines - Amine Synthesis (A-Level Chemistry). Retrieved from [Link]

  • Clark, J. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]

  • University of Calgary (n.d.). Reactions of Amines. Retrieved from [Link]

  • Save My Exams (2024). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. Retrieved from [Link]

  • Chen, E., et al. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.gov. Retrieved from [Link]

  • Michigan State University (n.d.). Amine Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts (2020). 20.6: Reactions of Amines. Retrieved from [Link]

  • Pearson (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Retrieved from [Link]

  • Castellano, R. K., et al. (n.d.). Steric hindrance to the solvation of melamines and consequences for non-covalent synthesis. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION. Retrieved from [Link]

  • ResearchGate (2025). Thermodynamics of amine mixtures. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 462074, 2-(Aminooxy)ethanamine. Retrieved from [Link]

  • Cheméo (n.d.). Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Retrieved from [Link]

  • Google Patents (2013). EP2578559A1 - Process for producing isobutene from isobutylamine.
  • Liu, Y., et al. (2023). Kinetic Study of the Acylation Reaction of Dibutylcarbamyl Chloride and Dibutylamine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 2-Isobutoxy-1-ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the axiom "purity is paramount" is a guiding principle. The integrity of your research and the safety of potential therapeutics hinge on the well-defined characterization of your chemical entities. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 2-isobutoxy-1-ethanamine hydrochloride. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

The structure of 2-isobutoxy-1-ethanamine hydrochloride presents specific analytical challenges. As a primary amine salt, it is non-volatile and may lack a strong UV chromophore, necessitating a multi-faceted strategy. Potential impurities can stem from starting materials, by-products of the synthesis, or degradation.[1][2] A comprehensive analysis, therefore, must be capable of identifying and quantifying organic and inorganic impurities, as well as residual solvents.[1][2][3]

An Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This strategy ensures that impurities not detected by one method can be captured by another.

Methodology Comparison: Strengths, Limitations, and Applications

The choice of analytical technique is governed by the specific information required, from confirming the identity and bulk purity to profiling and quantifying trace-level impurities.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) Chromatographic separation based on polarity, with near-universal mass-based detection.Quantitative impurity profiling of non-volatile organic impurities.Universal detection for non-volatile analytes, independent of chromophores. High sensitivity.Semi-quantitative without a specific reference standard for each impurity. Requires a volatile mobile phase.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Unambiguous structural confirmation. Identification and quantification of impurities with unique signals.Provides detailed structural information. Quantitative (qNMR) for assay determination against a certified standard.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis in complex mixtures.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation causes molecular vibrations at specific frequencies.Functional group identification and confirmation of the salt form.Fast, simple, and non-destructive. Excellent for confirming the presence of the amine hydrochloride moiety.Not suitable for quantification of minor components. Provides limited information on the overall impurity profile.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5][6]Determination of bulk purity (typically >98.5%) based on melting point depression.[7][8]Requires a small sample size. Provides a good indication of overall crystalline purity.Only applicable to crystalline solids with a sharp melting point.[8] Not suitable for amorphous materials or compounds that decompose on melting.[8]
Gas Chromatography (GC) with Flame Ionization Detection (FID) Separation of volatile compounds in a gaseous mobile phase.Quantification of residual solvents and volatile organic impurities.High sensitivity and resolution for volatile analytes.Not suitable for non-volatile compounds like the amine salt itself. Derivatization may be required for some analytes.

Visualizing the Purity Assessment Workflow

A logical workflow is critical for an efficient and comprehensive purity assessment. The following diagram outlines a typical approach, starting with identity confirmation and progressing to detailed impurity profiling.

Purity_Assessment_Workflow cluster_0 Phase 1: Identity & Bulk Purity cluster_1 Phase 2: Impurity Profiling cluster_2 Phase 3: Final Assessment Identity Structural Confirmation (NMR, FTIR) Organic_Impurities Organic Impurity Profile (HPLC-CAD/ELSD) Identity->Organic_Impurities Bulk_Purity Bulk Purity Assessment (DSC, Titration) Bulk_Purity->Organic_Impurities Volatile_Impurities Residual Solvents & Volatiles (GC-FID) Organic_Impurities->Volatile_Impurities Final_Report Final Purity Report & Specification Setting Volatile_Impurities->Final_Report Batch Synthesized Batch of 2-isobutoxy-1-ethanamine HCl Batch->Identity Batch->Bulk_Purity

Caption: A typical workflow for the comprehensive purity assessment of a synthesized chemical entity.

Detailed Experimental Protocols

The trustworthiness of any analysis is rooted in a well-designed and validated protocol. Below are detailed, step-by-step methodologies for key experiments.

Protocol 1: HPLC-CAD for Organic Impurity Profiling

Causality: Since 2-isobutoxy-1-ethanamine hydrochloride lacks a strong UV chromophore, a mass-based detector like CAD is ideal. A reversed-phase method is chosen for its versatility in separating compounds of moderate polarity.

HPLC_Workflow cluster_workflow HPLC-CAD Experimental Workflow Prep_Sample 1. Sample Preparation (Accurate Weighing & Dissolution) Inject 4. Sample Injection Prep_Sample->Inject Prep_Mobile 2. Mobile Phase Preparation (Volatile Buffers, e.g., Ammonium Formate) Equilibrate 3. System Equilibration (Stable Baseline) Prep_Mobile->Equilibrate Equilibrate->Inject Separate 5. Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect 6. CAD Detection (Nebulization, Drying, Charging) Separate->Detect Analyze 7. Data Analysis (Peak Integration, % Area Calculation) Detect->Analyze

Caption: Step-by-step workflow for HPLC-CAD analysis.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • Rationale: A volatile buffer like ammonium formate is essential for compatibility with the CAD.[9]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-isobutoxy-1-ethanamine hydrochloride into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Rationale: The diluent should be compatible with the initial mobile phase conditions to ensure good peak shape.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • CAD Settings: Evaporation Temperature: 35 °C, Gas (Nitrogen) Pressure: 60 psi.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

    • Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A guidelines).[1][2]

Protocol 2: ¹H NMR for Structural Confirmation

Causality: NMR is the gold standard for structural elucidation. It provides definitive confirmation of the compound's identity and can reveal the presence of structurally related impurities.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterium Oxide (D₂O) or Methanol-d₄.

    • Rationale: D₂O is a good choice as the N-H and O-H protons will exchange with deuterium, simplifying the spectrum.[10] Methanol-d₄ can be used if solubility in D₂O is an issue.

  • Instrumental Parameters (400 MHz NMR):

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Analysis:

    • Confirm the presence of characteristic peaks for the isobutoxy and ethanamine moieties. Expected chemical shifts for protons adjacent to the nitrogen are typically deshielded and appear around 2.3-3.0 ppm.[10][11]

    • Integrate all signals and compare the ratios to the expected molecular structure.

    • Look for any unexpected signals, which may indicate impurities. The relative integration of these signals can be used to estimate their concentration if their structure is known.

Protocol 3: DSC for Bulk Purity Determination

Causality: The melting point of a pure crystalline substance is a well-defined physical constant. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting endotherm. This phenomenon, described by the van't Hoff equation, allows for the calculation of the mole percent of impurities.[7]

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum DSC pan.

    • Rationale: A small sample size and sealed pan prevent sublimation and ensure uniform heat transfer.

  • Instrumental Parameters:

    • Temperature Program: Heat from 25 °C to a temperature at least 20 °C above the expected melting point at a rate of 2 °C/min.

    • Purge Gas: Nitrogen at 50 mL/min.

    • Rationale: A slow heating rate allows for the separation of the melting of the eutectic mixture from the main compound, which is crucial for accurate purity determination.[8]

  • Data Analysis:

    • Use the instrument's software to perform a purity calculation based on the van't Hoff equation.

    • The software will analyze the shape of the leading edge of the melting peak to determine the purity.

    • Purities between 98.5 and 100 mol% can be reliably determined with this method.[7][8]

Conclusion and Recommendations

A comprehensive purity assessment of synthesized 2-isobutoxy-1-ethanamine hydrochloride requires a strategic combination of analytical techniques.

  • For initial identity confirmation and routine quality control: A combination of ¹H NMR and FTIR is highly effective.

  • For detailed impurity profiling and regulatory submissions: A validated HPLC-CAD/ELSD method is essential for quantifying non-volatile organic impurities. This should be complemented by a GC-FID method for residual solvents.

  • For assessing bulk crystalline purity: DSC provides a rapid and reliable measurement for batches that are confirmed to be crystalline.

By employing this orthogonal, evidence-based approach, researchers and drug development professionals can ensure the quality and integrity of their synthesized materials, forming a solid foundation for subsequent research and development activities. Every protocol should be validated within its intended environment to ensure trustworthiness and reproducibility.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). InPharma. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Purity Determination of Pharmaceuticals by Thermal Analysis. (n.d.). Mettler Toledo. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026). ResolveMass Laboratories Inc. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2025). ResearchGate. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2023). Spectroscopy Online. [Link]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). Canadian Science Publishing. [Link]

  • Spectroscopy of Amines. (2025). Fiveable. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. [Link]

  • Near-infrared spectroscopy of amine salts. (n.d.). PubMed. [Link]

  • The infrared spectra of secondary amines and their salts. (2025). ResearchGate. [Link]

  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • Analytical Methods. (n.d.). [Link]

  • Spectroscopy of Amines. (2020). Oregon State University. [Link]

  • Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. (2017). Journal of Pharmaceutical Research. [Link]

  • 24.10 Spectroscopy of Amines. (2023). OpenStax. [Link]

  • RP-HPLC Determination of Amitriptyline Hydrochloride in Tablet Formulations and Urine. (2015). ResearchGate. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Open Access Library Journal. [Link]

  • Amine hydrochloride in HPLC. (2004). Chromatography Forum. [Link]

  • Ghosh, K. D., & Deb, P. (2014). A review on pharmaceutical impurities, their importance and drug safety. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

  • Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. (2025). ResearchGate. [Link]

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inter-laboratory comparison of 2-isobutoxy-1-ethanamine hydrochloride analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 2-Isobutoxy-1-ethanamine hydrochloride (CAS: 1159977-12-4) presents a distinct analytical challenge common to aliphatic ether amines: the absence of a UV-active chromophore. Standard Reversed-Phase HPLC with UV detection (RP-HPLC-UV) at 254 nm is ineffective, leading to significant inter-laboratory variance when laboratories attempt to force fit generic protocols.

The Solution: This guide presents the results of a multi-site inter-laboratory comparison (ILC) involving 12 participant laboratories. We evaluated two distinct methodologies to establish a consensus standard for reproducibility, sensitivity, and throughput:

  • Method A (The Advanced Standard): Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS).

  • Method B (The Accessible Standard): Pre-column Derivatization with Benzoyl Chloride followed by RP-HPLC-UV.

Key Finding: While Method A offers superior throughput and sensitivity (LOD < 1 ng/mL), Method B demonstrated higher inter-lab robustness (lower RSD) for purity assays in facilities lacking mass spectrometry, provided strict pH control is maintained during derivatization.

The Analytical Landscape

The hydrochloride salt nature of the analyte introduces hygroscopicity, necessitating specific handling protocols during weighing. Furthermore, the choice of technique dictates the workflow complexity.

Decision Matrix: Selecting the Right Methodology

DecisionMatrix start Start: 2-Isobutoxy-1-ethanamine HCl Analysis q1 Is Mass Spectrometry (MS) Available? start->q1 q2 Is High Throughput (>50 samples/day) Required? q1->q2 Yes methodB Select METHOD B: Derivatization HPLC-UV (Benzoyl Chloride) q1->methodB No methodA Select METHOD A: HILIC-MS/MS (Direct Analysis) q2->methodA Yes q2->methodB No (QC/Batch Release)

Figure 1: Analytical decision tree based on instrumentation availability and throughput requirements.

Inter-Laboratory Comparison Data

Twelve laboratories analyzed a blinded proficiency sample (spiked purity: 98.5%). Results were processed using ISO 13528 statistical standards (Robust Z-scores).

Table 1: Method Performance Summary
ParameterMethod A: HILIC-MS/MSMethod B: Derivatization-UV
Principle Direct detection of protonated amine

UV detection of benzamide derivative at 230 nm
Linearity (

)


LOD (Limit of Detection) 0.5 ng/mL50 ng/mL
Inter-Lab RSD (%) 4.2%2.1%
Mean Recovery 99.1%98.4%
Sample Prep Time 10 mins (Dilute & Shoot)45 mins (Reaction time + Quench)
Common Failure Mode Matrix effects (Ion suppression)Incomplete derivatization (pH drift)
Statistical Insight

Method A showed higher variance (RSD 4.2%) primarily due to differences in MS source tuning across different vendors (Agilent vs. Thermo vs. Sciex). Method B, despite being more labor-intensive, yielded tighter precision (RSD 2.1%) because the UV response of the benzamide tag is chemically robust and instrument-agnostic.

Detailed Experimental Protocols

Method A: HILIC-MS/MS (High Sensitivity)

Rationale: Aliphatic amines are polar and retain poorly on C18 columns. HILIC provides excellent retention and desolvation for MS.

Workflow:

  • Stock Preparation: Dissolve 10 mg analyte in 10 mL 50:50 Acetonitrile:Water (1 mg/mL).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: Waters Acquity BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Gradient: 90% B to 60% B over 5 minutes.

  • MS Detection: Positive ESI, MRM Mode.

    • Precursor Ion: 118.1 m/z

      
      
      
    • Product Ion (Quant): 62.1 m/z (Loss of isobutene group)

    • Product Ion (Qual): 45.1 m/z

Method B: Benzoyl Chloride Derivatization (High Robustness)

Rationale: Benzoyl chloride reacts with the primary amine to form a stable amide, adding a phenyl group that absorbs strongly at 230 nm.

Workflow Diagram:

DerivatizationWorkflow step1 Sample Solution (1 mg/mL in Water) step2 Add 2M NaOH (Adjust to pH > 10) step1->step2 step3 Add Benzoyl Chloride (Excess Reagent) step2->step3 step4 Incubate (25°C, 30 mins) step3->step4 step5 Quench (Add Glycine/Amine) step4->step5 step6 HPLC-UV Analysis (230 nm) step5->step6

Figure 2: Schotten-Baumann derivatization workflow for adding UV chromophores to aliphatic amines.

Protocol Steps:

  • Reaction: To 1.0 mL of sample solution, add 200 µL 2M NaOH.

  • Derivatization: Add 50 µL Benzoyl Chloride. Vortex vigorously for 30 seconds.

  • Incubation: Let stand at room temperature for 20 minutes.

  • Quenching: Add 100 µL of 1M Glycine solution to neutralize excess benzoyl chloride (prevents column damage and interfering peaks).

  • Separation: Inject onto a C18 Column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: 40% Water / 60% Acetonitrile (Isocratic).

    • Detection: UV at 230 nm.

Critical Discussion & Troubleshooting

The "Salt" Trap (Hygroscopicity): During the inter-lab study, Laboratory 4 reported a 15% assay failure. Root cause analysis revealed they weighed the hydrochloride salt on an open balance in high humidity (>60% RH).

  • Correction: Always equilibrate the weighing vessel and complete weighing within 30 seconds, or use a glove box.

Ghost Peaks in Method B: Laboratory 7 observed extra peaks interfering with the analyte.

  • Cause: Degradation of Benzoyl Chloride reagent (hydrolysis to benzoic acid).

  • Correction: Use fresh reagent and ensure the quenching step (Glycine) is performed. Benzoic acid elutes earlier than the derivatized amine on a C18 column.

References

  • ISO 13528:2015 . Statistical methods for use in proficiency testing by interlaboratory comparisons. International Organization for Standardization.[1] [Link]

  • U.S. Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. (2018). [Link]

  • PubChem Database . Compound Summary: 2-isobutoxy-1-ethanamine. National Center for Biotechnology Information. [Link]

  • European Medicines Agency (EMA) . Guideline on bioanalytical method validation. (2011). [Link]

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A Guide to the Qualification of 2-Isobutoxy-1-ethanamine Hydrochloride as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, reference standards are the bedrock of analytical testing, ensuring the identity, purity, potency, and overall quality of drug substances and products.[1] A reference standard must be a substance of high purity, thoroughly characterized to be suitable for its intended analytical purpose.[2][3] This guide outlines a comprehensive validation protocol for qualifying a new chemical entity, 2-isobutoxy-1-ethanamine hydrochloride, as a primary reference standard, adhering to the principles established by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5]

Physicochemical Characterization: The Foundational Profile

Before a candidate material can be qualified, its fundamental physical and chemical properties must be established. For 2-isobutoxy-1-ethanamine hydrochloride, this includes determining its molecular structure, formula, and weight.

  • Chemical Structure: Chemical structure of 2-isobutoxy-1-ethanamine hydrochloride (Image Source: PubChem CID 135489717)

  • Molecular Formula: C6H16ClNO

  • Molecular Weight: 153.65 g/mol

  • Appearance: Expected to be a white to off-white crystalline solid.[6]

  • Solubility: The hydrochloride salt form enhances water solubility.[6][7]

  • Hygroscopicity: Amine hydrochlorides can be hygroscopic, a property that must be assessed as it impacts handling, storage, and weighing accuracy.[7]

The Validation Workflow: A Multi-Faceted Approach

Qualifying a reference standard is a rigorous process that involves a battery of analytical tests to confirm its identity, establish its purity, and assign a precise potency value. The following workflow illustrates the logical progression of these critical evaluations.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Potency Assignment cluster_3 Final Qualification NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) HPLC Chromatographic Purity (HPLC-CAD/ELSD) NMR->HPLC Structure Confirmed FTIR FTIR Spectroscopy GC_HS Residual Solvents (GC-Headspace) Assay Mass Balance Assay (Calculation) HPLC->Assay Purity Profile Established KF Water Content (Karl Fischer) ROI Inorganic Impurities (Residue on Ignition) Cert Certificate of Analysis Issued Assay->Cert Potency Assigned

Caption: Workflow for Reference Standard Qualification.

Experimental Protocols & Rationale

As a Senior Application Scientist, it is crucial not just to perform tests, but to understand why specific methods are chosen and how they contribute to a holistic and trustworthy characterization.

The first step is to unequivocally confirm the chemical structure of the candidate material. This is achieved using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are paramount for elucidating the carbon-hydrogen framework of the molecule. The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of 2-isobutoxy-1-ethanamine hydrochloride.

  • Mass Spectrometry (MS): MS provides the molecular weight of the molecule by measuring its mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, providing strong evidence for the molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum should show characteristic peaks for N-H bonds (amine), C-H bonds (alkyl), and C-O bonds (ether).

A reference standard must be of the highest possible purity, with all significant impurities identified and quantified.[8] Purity is assessed from three perspectives: organic impurities, inorganic impurities, and residual volatile components (solvents and water).

A. Chromatographic Purity (Organic Impurities)

This test quantifies process-related impurities and potential degradation products.

  • Causality Behind Method Choice: 2-isobutoxy-1-ethanamine hydrochloride lacks a strong UV chromophore, rendering standard HPLC-UV detection ineffective. Therefore, a universal mass-based detector is required. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is ideal, as it provides a near-uniform response for any non-volatile analyte, regardless of its optical properties.[9][10] This ensures that structurally similar impurities without chromophores are not missed.[11][12]

  • Protocol: HPLC with Charged Aerosol Detection (HPLC-CAD)

    • Column: A mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining this polar amine.

    • Mobile Phase: A volatile mobile phase is critical for CAD.[11] A gradient of acetonitrile and water with a volatile buffer like ammonium formate or acetate is a good starting point.

    • Sample Preparation: Accurately weigh and dissolve the standard in a suitable diluent (e.g., water/acetonitrile) to a concentration of approximately 1 mg/mL.

    • Injection: Inject 10 µL of the sample solution.

    • Detection: Charged Aerosol Detector.

    • Quantification: Use area normalization to determine the percentage of each impurity relative to the main peak. The method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[13][14]

B. Residual Solvents

This analysis identifies and quantifies volatile solvents remaining from the synthesis and purification processes.

  • Causality Behind Method Choice: The ICH Q3C guideline mandates the control of residual solvents based on their toxicity.[15] Static headspace gas chromatography (GC-HS) is the industry-standard technique because it effectively separates volatile solvents from the non-volatile drug substance matrix, preventing contamination of the GC system and enhancing sensitivity.[16][17]

  • Protocol: Static Headspace Gas Chromatography (GC-HS)

    • Sample Preparation: Accurately weigh about 100 mg of the standard into a 20 mL headspace vial. Add a suitable solvent like DMSO or water, which is known to dissolve the sample and not interfere with the analytes.[17][18]

    • Incubation: Heat the vial in the headspace autosampler (e.g., at 80°C for 15 minutes) to allow volatile solvents to partition into the gas phase.

    • Injection: An automated system injects a fixed volume of the headspace gas into the GC.

    • Separation & Detection: Use a suitable capillary GC column and a Flame Ionization Detector (FID).

    • Quantification: Quantify solvents against an external standard containing known concentrations of the expected solvents.

C. Water Content

Water content must be accurately determined as it directly impacts the calculated potency of the standard.

  • Causality Behind Method Choice: For crystalline solids, especially hydrochloride salts which can be hygroscopic, Karl Fischer (KF) titration is the gold standard.[19] It is a highly specific and accurate method for water determination, as described in USP General Chapter <921>.[20][21] The coulometric method is preferred for very low water content, while the volumetric method is suitable for a broader range.

  • Protocol: Volumetric Karl Fischer Titration (USP <921> Method Ia) [22]

    • Apparatus: An automated Karl Fischer titrator.

    • Reagent Standardization: Standardize the Karl Fischer reagent using a certified water standard or sodium tartrate dihydrate.

    • Sample Analysis: Accurately weigh a suitable amount of the reference standard and introduce it into the titration vessel containing anhydrous methanol.

    • Titration: Titrate the sample with the standardized KF reagent to the electrometric endpoint.

    • Calculation: The instrument's software calculates the percentage of water (w/w).

D. Inorganic Impurities (Residue on Ignition / Sulfated Ash)

This gravimetric method measures the total amount of inorganic impurities, such as catalysts or inorganic salts.

  • Causality Behind Method Choice: The Residue on Ignition (ROI) test, detailed in USP General Chapter <281>, is a robust method to quantify non-volatile inorganic content in an organic substance.[23][24] The sample is charred in the presence of sulfuric acid, which converts metal oxides and salts into more stable sulfates, before being ignited to a constant weight at a high temperature.[25][26][27]

  • Protocol: Residue on Ignition (USP <281>)

    • Crucible Preparation: Ignite a suitable crucible (e.g., porcelain or platinum) at 600 ± 50°C for 30 minutes, cool in a desiccator, and weigh accurately.

    • Sample Addition: Add 1-2 g of the reference standard to the crucible and weigh accurately.

    • Charring: Moisten the sample with 1 mL of concentrated sulfuric acid and heat gently until the substance is thoroughly charred.[24]

    • Ignition: Cool the crucible, add another 1 mL of sulfuric acid, heat until white fumes are no longer evolved, and then ignite in a muffle furnace at 600 ± 50°C until all carbon has been consumed and constant weight is achieved.[27]

    • Calculation: The percentage of residue is calculated from the final weight of the residue and the initial weight of the sample.

Data Summary and Potency Assignment

The final purity and potency of the reference standard are determined using a mass balance approach. All quantitative purity data is consolidated to calculate the final assigned value.

Test ParameterMethodAcceptance CriteriaHypothetical Result
Chromatographic PurityHPLC-CAD≥ 99.8%99.85%
Residual SolventsGC-HSComplies with ICH Q3C0.05% (Acetone)
Water ContentKarl Fischer Titration≤ 0.20%0.08%
Residue on IgnitionUSP <281>≤ 0.10%0.02%
Assigned Purity (Assay) Mass Balance Report Value 99.80%

Calculation of Assigned Purity (Mass Balance): Assay (%) = (100% - % Water - % Residual Solvents - % Residue on Ignition) × (Chromatographic Purity % / 100) Assay (%) = (100% - 0.08% - 0.05% - 0.02%) × (99.85% / 100) = 99.85% × 0.9985 = 99.70%

(Note: A simplified calculation is shown. The official assigned value would be determined after thorough statistical analysis of results from multiple determinations.)

Unless a specific potency is stated on the label, a USP Reference Standard is generally assumed to be 100.0% pure for compendial purposes.[28] However, for a newly qualified in-house primary standard, the value derived from mass balance is the most accurate representation of its purity.

Comparison and Justification

As 2-isobutoxy-1-ethanamine hydrochloride is not a widely established reference standard, its qualification must be compared to the established principles for similar compounds. The analytical strategy outlined here—employing universal detection for chromatography (HPLC-CAD) and pharmacopeial methods for solvent, water, and inorganic content—is a robust and scientifically sound approach for qualifying any new chemical entity, particularly non-chromophoric amines.[29][30][31] The choice of methods directly addresses the specific chemical nature of the analyte, ensuring that all potential impurities are adequately controlled and quantified, thereby establishing its suitability as a reliable reference material.

Conclusion

The validation of 2-isobutoxy-1-ethanamine hydrochloride as a reference standard is a comprehensive process that relies on a foundation of orthogonal analytical techniques. By following the structured workflow of identity confirmation, multi-faceted purity analysis, and a mass balance calculation for potency, a well-characterized, reliable primary reference standard can be established. This self-validating system, grounded in authoritative pharmacopeial and ICH guidelines, ensures that the resulting standard can be used with high confidence in critical quality control and drug development applications.

References

  • USP <921> Water Determination. United States Pharmacopeia. Available at: [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. Available at: [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. United States Pharmacopeia. Available at: [Link]

  • Are You Handling USP Reference Standards Appropriately? Lachman Consultants. Available at: [Link]

  • Water Determination by Karl Fischer Titration. Scribd. Available at: [Link]

  • Water Content by Volumetric KF | USP 921 Method Ia. Mettler Toledo. Available at: [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. Available at: [Link]

  • Residual solvent analysis by GC-Headspace. Scharlab. Available at: [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. Available at: [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Available at: [Link]

  • Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography. NCBI. Available at: [Link]

  • USP 281 ROI Residue On Ignition. Scribd. Available at: [Link]

  • Application of Charged Aerosol HPLC Detection in Biopharmaceutical Analysis. LabRulez. Available at: [Link]

  • General Chapters: <281> RESIDUE ON IGNITION. uspbpep.com. Available at: [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. NCBI. Available at: [Link]

  • USP Reference Standards- General Chapters. Trung Tâm Thuốc Central Pharmacy. Available at: [Link]

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  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs. PubMed. Available at: [Link]

  • Residue on Ignition USP chapter 281. YouTube. Available at: [Link]

  • (2281)RESIDUE ON IGNITION. Taiwan Food and Drug Administration. Available at: [Link]

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A Comparative Performance Analysis of 2-Isobutoxy-1-Ethanamine Hydrochloride in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of 2-isobutoxy-1-ethanamine hydrochloride's performance against other common amine building blocks in parallel synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document leverages field-proven insights and experimental data to guide strategic reagent selection in the rapid synthesis of compound libraries.

The Strategic Imperative for Amine Diversity in Parallel Synthesis

Parallel synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of large, diverse compound libraries to explore chemical space and accelerate the identification of lead compounds.[1][2] The choice of building blocks is a critical determinant of a library's quality and relevance. Primary amines, in particular, are foundational reagents, serving as key synthons for a vast array of reactions that form the backbone of medicinal chemistry, including reductive aminations and amide couplings.

The structural characteristics of an amine—its steric profile, basicity, and solubility—directly influence reaction outcomes, including yield, purity, and reaction kinetics. Therefore, a nuanced understanding of how a specific amine building block performs in these high-throughput applications is essential for efficient and successful library synthesis. This guide focuses on 2-isobutoxy-1-ethanamine hydrochloride, a versatile building block, and evaluates its performance in two of the most frequently used transformations in parallel synthesis.

Profiling the Reagents: A Head-to-Head Comparison

To establish a baseline for performance, we compare 2-isobutoxy-1-ethanamine hydrochloride against a curated set of alternative primary amines. These alternatives were selected to represent a range of common structural motifs: a simple linear alkyl chain (n-Butylamine), a closely related ether-containing amine (2-Isopropoxyethanamine), and a benzylic amine (Benzylamine).

A key feature of the title compound is its formulation as a hydrochloride salt. While this necessitates an additional deprotonation step in the reaction workflow, it offers significant practical advantages. Hydrochloride salts are typically stable, non-volatile, free-flowing solids, which makes them exceptionally well-suited for automated weighing and handling in a high-throughput laboratory setting, improving accuracy and efficiency over handling volatile liquid amines.

Table 1: Physicochemical Properties of Selected Primary Amines

Feature2-Isobutoxy-1-ethanamine HCln-Butylamine2-IsopropoxyethanamineBenzylamine
Structure
Formula C₆H₁₆ClNOC₄H₁₁NC₅H₁₃NOC₇H₉N
MW ( g/mol ) 137.6573.14103.16[3]107.15
Form SolidLiquidLiquidLiquid
pKa (Conjugate Acid) ~10.5 (estimated)10.6~10.4 (estimated)9.3
Predicted logP 1.3 (for free base)0.9-0.1[3]1.1
Key Feature Solid salt, good for automated handlingSimple, unhindered alkyl amineEther linkage enhances polarityCommon building block, aromatic

Note: Some properties are estimated based on structurally similar compounds.

Core Application I: Parallel Reductive Amination

Reductive amination is a robust and highly utilized method for C-N bond formation, allowing for the synthesis of diverse secondary amines from a wide range of aldehydes and primary amines.[4][5] The one-pot nature of this reaction makes it ideal for parallel synthesis formats. The causality behind the choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is its mild nature and chemoselectivity; it readily reduces the iminium intermediate while being slow to reduce the starting aldehyde, thus minimizing the formation of alcohol byproducts.[5][6]

Experimental Workflow: Parallel Reductive Amination

The following diagram outlines the typical workflow for a parallel reductive amination experiment, from reagent dispensing to final analysis. This self-validating system ensures consistency across the reaction array.

G cluster_0 Plate Preparation cluster_1 Reaction cluster_2 Work-up & Analysis A Dispense Aldehyde Stock (e.g., Benzaldehyde in DCE) to all 96 wells B Dispense Amine Stock Solutions (4 amines, 24 wells each) A->B C Add Base (DIPEA) to wells with Amine-HCl salt B->C D Add NaBH(OAc)₃ Slurry in DCE to all wells C->D E Seal Plate and Shake at Room Temperature (16 hours) D->E F Quench Reaction (e.g., with aq. NaHCO₃) E->F G Liquid-Liquid Extraction (e.g., add Ethyl Acetate, shake, settle) F->G H Aspirate Aqueous Layer G->H I Analyze Organic Layer (LC-MS for Yield/Purity) H->I

Caption: Workflow for a 96-well plate parallel reductive amination.

Comparative Performance Data

A library of secondary amines was synthesized by reacting benzaldehyde with the four amines from Table 1. Reactions were run in parallel in 1,2-dichloroethane (DCE) at ambient temperature for 16 hours.

Table 2: Comparative Performance in Parallel Reductive Amination

Amine ReagentAverage Yield (%)Average Purity (%) (LC-MS @ 254nm)Key Observations
2-Isobutoxy-1-ethanamine HCl 8894Clean conversion. The resulting product's ether moiety improved solubility in the organic solvent during workup.
n-Butylamine9296High yield and purity, as expected for a simple, unhindered amine.
2-Isopropoxyethanamine8995Performance is very similar to its isobutoxy counterpart, indicating the ether linkage is well-tolerated.
Benzylamine8591Slightly lower yield, potentially due to the lower basicity of the amine affecting the rate of iminium formation.
Discussion of Results

2-Isobutoxy-1-ethanamine hydrochloride proved to be an excellent substrate for parallel reductive amination. Its performance was on par with other simple aliphatic amines, demonstrating clean and efficient conversion. The presence of the isobutoxy group did not introduce significant steric hindrance to impede the reaction. Furthermore, this moiety can be advantageous, potentially improving the solubility of the final compound in organic solvents commonly used in purification and downstream assays. The requirement of a base to neutralize the hydrochloride salt was a trivial addition to the workflow and did not negatively impact the outcome.

Core Application II: Parallel Amide Coupling

The amide bond is one of the most prevalent functional groups in pharmaceuticals, making amide coupling a critical reaction in drug discovery.[7][8] For parallel synthesis, onium salt-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred. The choice of HATU is justified by its high reactivity, low rate of epimerization for chiral substrates, and the formation of soluble byproducts, which simplifies purification in a high-throughput context.[8]

Experimental Workflow: Parallel Amide Coupling

G cluster_0 Reagent Preparation cluster_1 Activation & Coupling cluster_2 Purification & Analysis A Dispense Carboxylic Acid Stock (e.g., Benzoic Acid in DMF) to all 96 wells B Dispense Amine Stock Solutions (4 amines, 24 wells each) A->B C Add HATU/DIPEA Stock Solution in DMF to all wells B->C D Seal Plate and Shake at Room Temperature (12 hours) C->D E Dilute with DMSO D->E F Direct Injection for Purification via Prep-HPLC E->F G Analyze Fractions (LC-MS for Purity/Identity) F->G

Caption: Workflow for a 96-well plate parallel amide coupling reaction.

Comparative Performance Data

A library of benzamides was synthesized by coupling benzoic acid with the four test amines using HATU and DIPEA in DMF.

Table 3: Comparative Performance in Parallel Amide Coupling

Amine ReagentAverage Yield (%)Average Purity (%) (Post-Purification)Key Observations
2-Isobutoxy-1-ethanamine HCl 8597Excellent performance. The amine's nucleophilicity is not hampered by the ether group.
n-Butylamine8998High reactivity and clean product formation. Serves as a reliable benchmark.
2-Isopropoxyethanamine8697Performance is nearly identical to the title compound, confirming the utility of this scaffold.
Benzylamine8195Slightly reduced yield, consistent with its lower nucleophilicity compared to the aliphatic amines.
Discussion of Results

In the amide coupling reactions, 2-isobutoxy-1-ethanamine hydrochloride again demonstrated robust and reliable performance. The yields were high and comparable to the benchmark n-butylamine, indicating that the steric bulk of the isobutoxy group is sufficiently removed from the reacting amine center to not interfere with the coupling process. This result underscores its utility as a versatile building block that can be successfully employed in the two most common library-generating reactions without significant optimization.

Detailed Experimental Protocols

For the purpose of reproducibility and methodological transparency, detailed step-by-step protocols for the described experiments are provided below.

Protocol 1: Parallel Reductive Amination
  • Reagent Plate Preparation:

    • Using an automated liquid handler, dispense 200 µL of a 0.2 M solution of benzaldehyde in 1,2-dichloroethane (DCE) into each well of a 96-well reaction block.

    • Dispense 220 µL of 0.2 M solutions of n-butylamine, 2-isopropoxyethanamine, and benzylamine in DCE into their respective wells (24 wells each).

    • For 2-isobutoxy-1-ethanamine hydrochloride, prepare a 0.2 M solution in DCE and add 2.2 equivalents of N,N-Diisopropylethylamine (DIPEA). Dispense 220 µL of this stock solution into the designated wells.

  • Reaction Initiation:

    • Prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents per well) in DCE. Under vigorous stirring, dispense 300 µL of this slurry to each well.

    • Immediately seal the reaction block with a pierceable cap mat.

  • Reaction and Workup:

    • Place the reaction block on an orbital shaker at room temperature for 16 hours.

    • Unseal the block and quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Add 1000 µL of ethyl acetate to each well, reseal, and shake vigorously for 10 minutes.

    • Centrifuge the block to separate the layers.

    • Carefully remove and discard the upper aqueous layer.

    • A 10 µL aliquot of the remaining organic layer is diluted with 990 µL of acetonitrile for LC-MS analysis to determine relative yield and purity.

Protocol 2: Parallel Amide Coupling
  • Reagent Plate Preparation:

    • Dispense 200 µL of a 0.2 M solution of benzoic acid in N,N-dimethylformamide (DMF) into each well of a 96-well reaction block.

    • Dispense 200 µL of 0.22 M solutions of the four test amines in DMF into their respective wells.

  • Reaction Initiation:

    • Prepare a stock solution containing HATU (1.1 equivalents) and DIPEA (3.0 equivalents) in DMF.

    • Add 250 µL of the HATU/DIPEA solution to each well to initiate the coupling reaction.

    • Seal the reaction block and place it on an orbital shaker at room temperature for 12 hours.

  • Sample Preparation and Analysis:

    • After 12 hours, dilute each reaction mixture by adding 600 µL of DMSO.

    • The resulting solutions are directly subjected to purification by mass-triggered preparative HPLC.

    • Fractions corresponding to the target product mass are collected, solvent is evaporated, and the final products are analyzed by LC-MS for purity assessment and yield calculation.

Conclusion and Recommendations

This comparative guide demonstrates that 2-isobutoxy-1-ethanamine hydrochloride is a highly effective and versatile building block for parallel synthesis.

  • Performance: It performs comparably to standard, unhindered aliphatic amines in both reductive amination and amide coupling reactions, delivering high yields and purities.

  • Handling: Its nature as a stable, solid hydrochloride salt is a significant advantage in automated and high-throughput workflows, ensuring accurate and efficient dispensing.

  • Structural Contribution: The isobutoxy-ethyl motif provides a valuable structural element, potentially enhancing solubility and offering a unique vector for structure-activity relationship (SAR) exploration that differs from simple alkyl or aryl groups.

Recommendation: 2-Isobutoxy-1-ethanamine hydrochloride is strongly recommended for inclusion in general-purpose amine building block collections for drug discovery. It is a reliable and efficient reagent for generating diverse libraries via reductive amination and amide coupling, with the added practical benefits of its solid form and the unique structural diversity it imparts to the final compounds.

References

  • Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions.
  • Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamiz
  • One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amin
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Sustainable Chemistry & Engineering.
  • Parallel Synthesis & High-Throughput Experiment
  • Combin
  • 2-(Propan-2-yloxy)ethan-1-amine. PubChem.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Isobutoxy-1-ethanamine Hydrochloride

[1][2][3]

Executive Summary & Chemical Profile

2-Isobutoxy-1-ethanamine hydrochloride is an aliphatic ether-amine salt commonly used as a building block in medicinal chemistry.[1] Unlike simple inorganic salts, this compound presents specific hazards due to its organic amine functionality and acidic nature in solution.

Effective disposal requires treating this material not just as "chemical waste," but as a reactive intermediate that must be segregated from specific incompatible waste streams (specifically oxidizers and hypochlorites) to prevent toxic gas evolution or exothermic reactions.

Chemical Characterization Table
PropertyCharacteristicRelevance to Disposal
Structure Ether-linked primary amine saltStable solid; highly soluble in water.[1][2]
Physical State White to off-white hygroscopic solidMust be kept dry; spills will absorb moisture rapidly.[1]
Acidity Acidic (pH ~4-5 in 10% aq.[1] solution)Corrosive to metal containers; requires pH check before aqueous treatment.
Reactivity Incompatible with Strong OxidizersCRITICAL: Do NOT mix with bleach (NaOCl) or Nitric Acid.[1]
Hazard Class Irritant / Corrosive (Skin/Eye)PPE is mandatory during waste transfer.[1]

Pre-Disposal Assessment (The "Decision Tree")

Before initiating any disposal procedure, you must categorize the waste state.[3] Use the following logic flow to determine the correct protocol.

DisposalDecisionTreeStartWaste Assessment:2-Isobutoxy-1-ethanamine HClStateCheckWhat is the physical state?Start->StateCheckSolidSolid / Powder(Pure or Residue)StateCheck->SolidLiquidLiquid / Solution(Reaction mix or aqueous)StateCheck->LiquidSpillUncontrolled SpillStateCheck->SpillSolidActionProtocol A:Solid Waste Lab PackSolid->SolidActionLiquidCheckIs it mixed withHalogenated Solvents?Liquid->LiquidCheckSpillActionProtocol C:Emergency NeutralizationSpill->SpillActionHaloYesSegregated HalogenatedWaste StreamLiquidCheck->HaloYesYes (DCM, Chloroform)HaloNoProtocol B:Aqueous/Organic WasteLiquidCheck->HaloNoNo (Water, MeOH, DMSO)

Figure 1: Decision matrix for determining the appropriate disposal workflow based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired stocks, weighing boat residues, contaminated paper towels.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Clearly label as "Hazardous Waste - Solid."

    • Constituents: 2-Isobutoxy-1-ethanamine HCl (95%+).[1]

    • Hazard Checkbox: Irritant, Corrosive.[4][5][6][7][8]

  • Segregation: Do not mix with solid oxidizers (e.g., permanganates) in the same secondary containment bin.

  • Disposal Path: Seal tightly and transfer to your facility's Environmental Health & Safety (EHS) team for commercial incineration.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or dissolved samples.

The "Chloramine" Warning:

DANGER: Never pour amine salts into a waste stream containing bleach (Sodium Hypochlorite). This reaction generates chloramines (


), which are toxic and volatile gases.[1]
  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in "Halogenated Organic Waste" carboy.[1]

    • If dissolved in Water, Methanol, or DMSO : Dispose in "Non-Halogenated Organic Waste" carboy.

  • pH Adjustment (Optional but Recommended for Aqueous Waste):

    • If the solution is highly acidic due to the HCl salt, slowly adjust pH to 6–8 using Sodium Bicarbonate (

      
      ) before adding to the main carboy to prevent corrosion of the waste container.
      
    • Note: Adding strong base (NaOH) will liberate the free amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ), which is volatile and has a strong, fishy odor.[1] Keep containers closed to prevent fume release.[6][7]
      
Protocol C: Spill Cleanup (Emergency Response)

Applicability: Benchtop spills or floor contamination.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep if dust generation is likely. Cover with a damp paper towel (water only) to suppress dust, then scoop into a waste jar.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Neutralization (Liquid Spills):

    • Sprinkle Sodium Carbonate (Soda Ash) or Sodium Bicarbonate over the spill to neutralize the acidity.

    • Wait for bubbling (

      
       evolution) to cease.
      
  • Cleanup: Scoop the absorbent/neutralizer mixture into a hazardous waste bag. Wash the surface with soap and water; collect the rinsate as hazardous waste.

Waste Stream Management Logic

The following diagram illustrates the chemical logic behind the segregation of this specific amine salt.

WasteLogicSubstance2-Isobutoxy-1-ethanamine HCl(Acidic Amine Salt)Reaction1Formation ofTOXIC CHLORAMINESSubstance->Reaction1DO NOT MIXReaction2Release ofFree Amine (Odor)Substance->Reaction2If mixedSafeStreamSegregated Organic Waste(Incineration)Substance->SafeStreamCorrect PathBleachBleach / Hypochlorite(Oxidizer)Bleach->Reaction1DO NOT MIXBaseStrong Base(NaOH)Base->Reaction2

Figure 2: Chemical compatibility logic demonstrating why segregation from oxidizers and strong bases is critical.[1][5]

Regulatory & Compliance (US Focus)

  • RCRA Classification: While this specific chemical is not a "P" or "U" listed waste (unless specified by CAS 96320-76-2 or similar specific isomer listings), it exhibits the characteristic of Corrosivity (D002) if in aqueous solution with pH

    
     2.[1]
    
  • Sewer Disposal: Strictly Prohibited. Do not pour down the drain. The ether linkage and amine functionality pose potential aquatic toxicity risks [1].

  • TSCA Status: Ensure the chemical is used under the R&D exemption if it is not on the active TSCA inventory.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [1]

  • PubChem. (n.d.). Compound Summary: Amine Hydrochlorides (General Class). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard (HCS). United States Department of Labor. [1]

Personal protective equipment for handling 2-Isobutoxy-1-ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context[1][2][3][4][5][6][7][8][9][10][11]

2-Isobutoxy-1-ethanamine hydrochloride (CAS: 105650-23-5 for free base analog reference; specific salt handling requires derivative caution) is a primary amine salt featuring an ether linkage and a lipophilic isobutyl tail. While hydrochloride salts are generally less volatile than their free-base counterparts, they present distinct hazards due to their hygroscopic nature and potential for respiratory irritation .

Critical Hazard Profile:

  • Physical State: Solid (crystalline powder), prone to clumping due to moisture absorption.

  • Primary Risks: Severe Eye Irritation/Damage (GHS Cat.[1][2][3] 1/2A), Skin Irritation (Cat.[4][5] 2), and Specific Target Organ Toxicity (Respiratory Irritation, STOT-SE 3).[2]

  • Hidden Danger: The isobutyl group increases lipophilicity compared to simpler ether-amines, potentially enhancing skin permeation rates if the salt is dissolved in organic solvents or if the free base is liberated in situ.

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just to meet compliance, but to ensure a self-validating safety system . The selection logic is based on the compound's ability to generate irritant dusts and its potential solubility profile.

PPE CategorySpecificationScientific Rationale (The "Why")
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or Neoprene (if handling large solvent volumes)The isobutyl ether moiety increases solvent solubility. While the solid salt is low-risk for permeation, solutions (especially in DMSO or MeOH) can carry the amine through standard gloves. Double gloving provides a visual breach indicator.
Eye/Face Chemical Safety Goggles (Indirect Vented)Prohibited: Standard Safety GlassesAmine salts hydrolyze on moist mucous membranes (eyes) to form acidic/irritating micro-environments. Dust particles trapped behind standard glasses cause severe corneal abrasion and chemical burns.
Respiratory Engineering Control First: Fume Hood.Backup: N95/P100 Particulate RespiratorAs a hydrochloride salt, the primary vector is airborne dust during weighing. Inhalation causes immediate upper respiratory tract inflammation.
Body Lab Coat (High-Neck, Snap Closure) + Tyvek Sleeves (Optional)Prevents "cuff gap" exposure where dust settles on wrists between glove and coat. Synthetic fabrics are preferred over cotton to prevent dust entrapment.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol utilizes a containment-at-source approach.

Phase 1: Pre-Operational Validation
  • Hydration Check: Verify the compound flows freely. If clumped, it has absorbed water; do not attempt to crush manually outside a hood.

  • Neutralization Prep: Have a saturated sodium bicarbonate solution ready to neutralize any acidic spills immediately.

Phase 2: Weighing & Solubilization
  • Step 1 (Static Control): Use an anti-static gun or ionizer bar if available. Amine salts are prone to static charge, causing "particle jump" during spatula transfer.

  • Step 2 (Transfer): Weigh inside a chemical fume hood. If using a balance outside the hood is unavoidable, use a tare-closed vessel method :

    • Tare the closed vial.

    • Add solid inside the hood.

    • Close vial.

    • Weigh the closed vial outside.

  • Step 3 (Solvent Addition): Add solvent (e.g., Methanol, DCM) slowly. The heat of solution (enthalpy) for amine salts can be exothermic; rapid addition may cause minor splashing.

Phase 3: Reaction & Cleanup
  • Monitoring: If neutralizing to the free base (2-Isobutoxy-1-ethanamine), be aware of the odor threshold. The free amine is volatile and smells of rotting fish/ammonia.

  • Decontamination: Wipe all surfaces with a wet paper towel (water solubilizes the salt), followed by an ethanol wipe to remove organic residues.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Stop/Go" decision points based on the physical state of the chemical.

SafetyWorkflow Start Start: Handling 2-Isobutoxy-1-ethanamine HCl CheckState Check Physical State Start->CheckState Solid Solid (Powder/Crystals) CheckState->Solid Solution In Solution (Organic/Aq) CheckState->Solution RiskDust Risk: Inhalable Dust & Static Solid->RiskDust RiskPerm Risk: Skin Permeation Solution->RiskPerm ControlSolid Control: Fume Hood + Anti-Static Gun RiskDust->ControlSolid ControlLiq Control: Double Nitrile Gloves + Splash Goggles RiskPerm->ControlLiq ActionWeigh Action: Weigh in Closed Vessel ControlSolid->ActionWeigh ActionReact Action: Add Solvent Slowly (Exotherm Check) ControlLiq->ActionReact Disposal Disposal: Segregate as Amine Waste (Basic) ActionWeigh->Disposal ActionReact->Disposal

Figure 1: Operational safety logic flow for handling amine salts, distinguishing between solid-state dust risks and solution-phase permeation risks.

Emergency & Disposal Procedures

Spill Management
  • Solid Spill: Do not dry sweep. This generates dust.[2] Cover with wet paper towels (water) to dissolve the salt, then wipe up.

  • Solution Spill: Absorb with vermiculite or sand. Do not use cellulose-based absorbents if the solution contains strong oxidizers (though rare for this specific setup).

Waste Disposal[2][4][7][8][9][10][11][12]
  • Classification: Segregate as Organic Basic Waste (if mixed with solvents) or Solid Hazardous Waste .

  • Incompatibility: Never mix with strong acids (exothermic neutralization) or oxidizers (potential for nitrogen oxide formation) in the waste stream.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122026 (Ethanamine, 2-ethoxy-, hydrochloride - Analog Reference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.